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  • Product: Butanamide, N-(3-hydroxyphenyl)-3-oxo-
  • CAS: 22016-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals A Note on Chemical Identification: The initial request specified CAS 22016-03-1. However, extensive database searches indicate that the correct an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: The initial request specified CAS 22016-03-1. However, extensive database searches indicate that the correct and widely referenced Chemical Abstracts Service (CAS) number for the compound of interest, 2-bromo-4'-methylpropiophenone, is 1451-82-7 . This guide will proceed with the technical data associated with CAS 1451-82-7.

Executive Summary

2-Bromo-4'-methylpropiophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where its reactive α-bromo ketone moiety allows for a variety of subsequent chemical transformations.[1][2] This document provides a comprehensive overview of its core physical and chemical properties, established synthesis protocols, key applications, and essential safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective and safe utilization of this compound in a laboratory and process development setting.

Core Molecular and Physical Characteristics

2-Bromo-4'-methylpropiophenone is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[1] Its molecular structure, featuring a bromine atom at the alpha position to the carbonyl group, is the primary determinant of its chemical reactivity.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1451-82-7[3]
Molecular Formula C₁₀H₁₁BrO[3][4]
Molecular Weight 227.10 g/mol [1][3][4][5][6]
IUPAC Name 2-bromo-1-(4-methylphenyl)propan-1-one[4][7]
Synonyms α-Bromo-4-methylpropiophenone, 2-Bromo-p-methylpropiophenone[8]
Appearance White or off-white crystalline powder/solid[1]
Melting Point 75-77 °C[5][7]
Boiling Point 273 °C[5][7]
Flash Point 59 °C[5][7]
Density 1.357 g/cm³[5][7]
Solubility Sparingly soluble in water; soluble in organic solvents such as chloroform, methanol, ethanol, and acetone.[1][3][5][9]

Synthesis and Chemical Reactivity

The synthesis of 2-bromo-4'-methylpropiophenone is most commonly achieved through the α-bromination of 4'-methylpropiophenone. This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Common Synthesis Protocol: Bromination of 4'-methylpropiophenone

A prevalent method involves the reaction of 4'-methylpropiophenone with bromine in a suitable solvent.[10][11][12]

Experimental Protocol:

  • Dissolve 4'-methylpropiophenone (1 equivalent) in a suitable solvent, such as chloroform or glacial acetic acid.[10][11]

  • In the presence of a catalyst like aluminum chloride (AlCl₃) or under acidic conditions, add a solution of bromine (1 equivalent) in the same solvent dropwise.[10]

  • Maintain the reaction temperature, often with cooling in an ice bath, to control the reaction rate and minimize side products.[10]

  • Allow the reaction to proceed for a specified time (e.g., overnight at ambient temperature) until completion.[10]

  • Upon completion, the reaction mixture is typically poured into ice-cold water to quench the reaction.[11]

  • The product, 2-bromo-4'-methylpropiophenone, can then be extracted using an organic solvent like dichloromethane.[11]

  • The organic layer is separated, washed, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[10][11]

Logical Workflow of Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification 4_methylpropiophenone 4'-Methylpropiophenone ReactionVessel α-Bromination Reaction (Catalyst: AlCl₃ or H⁺) 4_methylpropiophenone->ReactionVessel Bromine Bromine (Br₂) Bromine->ReactionVessel Solvent Solvent (e.g., Chloroform, Acetic Acid) Solvent->ReactionVessel Quenching Quenching (Ice-cold water) ReactionVessel->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification FinalProduct 2-Bromo-4'-methylpropiophenone Purification->FinalProduct

Caption: Workflow for the synthesis of 2-bromo-4'-methylpropiophenone.

Applications in Research and Development

The primary significance of 2-bromo-4'-methylpropiophenone lies in its role as a versatile chemical intermediate.[1][2]

  • Pharmaceutical Synthesis : It is a key precursor in the synthesis of various pharmaceuticals, including analgesics, sedatives, and anticonvulsant drugs.[1] Its structure serves as a building block for more complex active pharmaceutical ingredients (APIs).

  • Agrochemicals : This compound is utilized in the development of certain pesticides and herbicides.[2]

  • Organic Synthesis Research : In a laboratory setting, it is used to explore new chemical reactions and synthesis methodologies.[2][5] The reactive bromine atom makes it a valuable substrate for nucleophilic substitution reactions.[9]

  • Illicit Drug Synthesis : It is important to note that 2-bromo-4'-methylpropiophenone is a known precursor in the clandestine synthesis of controlled substances, specifically cathinone derivatives like mephedrone (4-methylmethcathinone or 4-MMC).[11][12][13][14] Consequently, its trade and use are monitored by regulatory authorities in many jurisdictions.[9][11]

Safety, Handling, and Storage

Proper handling of 2-bromo-4'-methylpropiophenone is crucial due to its potential hazards.

Hazard Identification
  • Skin Irritation : Causes skin irritation.[8][15][16]

  • Eye Irritation : Causes serious eye irritation.[8][15][16]

  • Respiratory Irritation : May cause respiratory irritation.[8][16]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][7][15]

  • Eye and Face Protection : Wear chemical splash-resistant safety goggles or glasses with side protection. A face shield may be necessary for larger quantities.[7]

  • Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[15][16]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][16]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • For long-term storage, refrigeration at 2-8°C is recommended.[7]

First Aid Measures
  • In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes.[7]

  • If inhaled : Move the person to fresh air.[15]

  • If ingested : Do NOT induce vomiting. Rinse mouth with water.[7] In all cases of exposure, seek immediate medical attention.[7][15]

Conclusion

2-Bromo-4'-methylpropiophenone (CAS 1451-82-7) is a compound of significant interest in synthetic chemistry, valued for its role as a reactive intermediate. Its proper use requires a thorough understanding of its physical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols. This guide provides a foundational framework for researchers and professionals to utilize this chemical responsibly and effectively in their development endeavors.

References

Sources

Exploratory

The Mechanistic Versatility of Acetoacetanilide Derivatives in Organic Synthesis: A Technical Guide

Introduction Acetoacetanilide (AAA) and its derivatives are privileged, polyfunctional synthons in modern organic chemistry. Structurally defined by a β-keto amide motif linked to an aromatic ring, AAA serves as a founda...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Acetoacetanilide (AAA) and its derivatives are privileged, polyfunctional synthons in modern organic chemistry. Structurally defined by a β-keto amide motif linked to an aromatic ring, AAA serves as a foundational building block for synthesizing complex nitrogen-containing heterocycles (such as pyrazoles, pyridines, pyrimidines, and cinnolines), pro-chiral diynes, and industrially critical azo dyes[1].

Unlike simple β-diketones, the differential reactivity between the highly electrophilic ketone carbonyl and the relatively stable amide carbonyl allows for exquisite chemo- and regioselectivity. This whitepaper deconstructs the core mechanistic pathways of AAA, detailing the causality behind experimental conditions and providing self-validating protocols for its application in advanced organic synthesis.

Core Mechanistic Principles of Acetoacetanilide

To effectively harness AAA in synthetic workflows, one must understand the thermodynamic and kinetic profiles of its three primary reactive centers:

  • Active Methylene Reactivity (Keto-Enol Tautomerism): The methylene group (–CH₂–) flanked by the ketone and amide carbonyls is highly acidic (pKa ~10–11). Under mildly basic conditions, it readily deprotonates to form a resonance-stabilized enolate. This enolate acts as a potent carbon nucleophile, driving and Michael-type additions.

  • Electrophilic Ketone Center: The ketone carbonyl is highly susceptible to nucleophilic attack by primary amines and hydrazines. This condensation forms Schiff bases or hydrazones, which are the critical first steps in Knorr-type pyrazole and pyrrole syntheses[2].

  • Amide Nitrogen and Aromatic Ring: The amide nitrogen can participate in intramolecular cyclizations, while the electron-rich phenyl ring is prone to electrophilic aromatic substitution, a feature exploited in the synthesis of quinolines via the Knorr quinoline synthesis[1].

Mechanistic Pathways in Multicomponent Heterocyclic Synthesis

AAA is a staple in Multicomponent Reactions (MCRs), which allow the assembly of complex scaffolds in a single pot with high atom economy. A prime example is the synthesis of 1,4-dihydropyridines via the Hantzsch reaction, or the synthesis of 4H-pyrans[3].

In a typical MCR utilizing AAA, the reaction proceeds via two parallel pathways that converge. First, the active methylene of AAA undergoes a base-catalyzed Knoevenagel condensation with an aromatic aldehyde. Simultaneously, a second equivalent of AAA reacts with a nitrogen source (e.g., ammonium acetate) to form an enamine. These two intermediates undergo a Michael addition, followed by intramolecular cyclization and dehydration.

Hantzsch AAA Acetoacetanilide Knoevenagel Knoevenagel Adduct AAA->Knoevenagel Base Enamine Enamine AAA->Enamine NH4OAc Aldehyde Aldehyde Aldehyde->Knoevenagel Michael Michael Adduct Knoevenagel->Michael Enamine->Michael DHP 1,4-Dihydropyridine Michael->DHP Cyclization

Mechanistic pathway of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, experimental protocols must incorporate self-validating checkpoints. Below are two field-proven methodologies demonstrating the versatility of AAA.

Protocol 1: Ultrasound-Assisted Synthesis of 2-Arylcinnolin-6-ones

This protocol details the tandem annulation of arylhydrazonopropanals with AAA[4].

  • Causality & Rationale: Ultrasound irradiation induces acoustic cavitation, generating localized hot spots that drastically accelerate the aldol condensation and Michael addition without the degradation associated with bulk thermal heating. Triethylamine (TEA) is selected as a mild, sterically hindered base to selectively deprotonate the active methylene of AAA without triggering unwanted Cannizzaro reactions in the aldehyde[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of arylhydrazonopropanal and 2.0 mmol of acetoacetanilide in 6.0 mL of absolute ethanol in a 50 mL glass vessel.

    • Validation: The solution must be completely clear; turbidity indicates insoluble impurities in the starting materials.

  • Catalyst Addition: Add 20 mol% (0.2 mmol) of Triethylamine (TEA) dropwise.

    • Validation: A slight deepening of the solution's color (yellow/orange) validates the successful formation of the AAA enolate.

  • Irradiation: Immerse the vessel in an ultrasonic bath (40 kHz, 250 W) maintained at 60 °C for 30 minutes.

  • Monitoring: Monitor progress via Thin Layer Chromatography (Eluent: Ethyl acetate/Hexane 3:7).

    • Validation: The disappearance of starting material spots and the emergence of a highly fluorescent product spot under UV (254 nm) confirms the formation of the conjugated cinnolinone core.

  • Isolation: Pour the mixture into 20 mL of ice-cold distilled water with vigorous stirring. Filter the precipitate, wash with cold ethanol, and recrystallize.

    • Validation: ¹H-NMR must show the complete disappearance of the active methylene singlet (~δ 3.5 ppm), confirming structural conversion.

Protocol 2: Synthesis of Pro-chiral Diynes via Double Alkylation

AAA is also used to synthesize pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides via a bimolecular nucleophilic substitution (S_N2) mechanism[5].

  • Causality & Rationale: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to continuously generate the enolate without hydrolyzing the sensitive amide bond. The active methylene group is doubly alkylated due to the thermodynamic stability of the resulting fully substituted carbon center[5].

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 mmol of AAA and 2.5 mmol of K₂CO₃ in 10 mL of acetone.

  • Electrophile Addition: Add 2.2 mmol of propargyl bromide dropwise at room temperature.

    • Causality: Dropwise addition prevents runaway exothermic reactions and minimizes alkyne homocoupling.

  • Propagation: Stir the mixture for 1–1.5 hours.

    • Validation: TLC monitoring should show the transient appearance and subsequent disappearance of the mono-alkylated intermediate, confirming complete double alkylation.

  • Quenching: Add 20 mL of distilled water to precipitate the product. Filter and wash with n-hexane.

    • Validation: ¹H-NMR will reveal the appearance of terminal alkyne protons (~δ 2.2 ppm) and the absence of the methylene protons.

Quantitative Data Presentation

The choice of activation method significantly impacts the yield, reaction time, and environmental footprint of AAA-based syntheses. The table below summarizes comparative data across various target scaffolds.

Target ScaffoldReactantsActivation MethodCatalystReaction TimeYield (%)
2-Arylcinnolin-6-ones AAA + HydrazonopropanalsUltrasound (60 °C)TEA (20 mol%)30 min88 - 94
2-Arylcinnolin-6-ones AAA + HydrazonopropanalsConventional RefluxTEA (20 mol%)4 - 6 hours65 - 72
1,4-Dihydropyridines AAA + Aldehydes + NH₄OAcMicrowave (80 °C)None5 - 10 min85 - 91
4H-Pyran Derivatives AAA + Aldehydes + MalononitrileStirring (RT)TEA2 - 4 hours75 - 82
Pro-chiral Diynes AAA + Propargyl BromideStirring (RT)K₂CO₃1 - 1.5 hours90 - 95

Industrial Application: Azo Coupling Mechanisms

Beyond pharmaceuticals, the active methylene group of AAA is highly reactive towards diazonium salts, making it a cornerstone of the pigment industry[1]. The azo coupling of AAA with diazotized aromatic amines produces Arylide Yellow pigments.

This reaction is strictly pH-controlled (pH 4-5). At this pH, AAA exists predominantly in its enol form, which acts as a powerful nucleophile. The electrophilic aryldiazonium cation attacks the enol double bond, forming a Wheland intermediate, which rapidly deprotonates and tautomerizes to the stable hydrazone form of the pigment.

Azo Keto AAA (Keto) Enol AAA (Enol) Keto->Enol pH 4-5 Wheland Wheland Intermediate Enol->Wheland Diazonium Aryldiazonium Diazonium->Wheland Pigment Arylide Yellow Wheland->Pigment -H+

Mechanism of Azo Coupling between Acetoacetanilide and Aryldiazonium salts.

Conclusion

The mechanistic flexibility of acetoacetanilide—stemming from its highly acidic active methylene, dual electrophilic/nucleophilic carbonyls, and reactive amide—cements its status as an indispensable synthon in organic chemistry. By leveraging modern activation techniques like ultrasound and microwave irradiation, researchers can drive AAA-based multicomponent reactions toward higher yields, greater stereoselectivity, and enhanced environmental sustainability.

References

  • Source: nih.
  • Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)
  • Source: nih.
  • Source: easetolearn.
  • Source: wikipedia.
  • Source: inovatus.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative Isolation and Characterization of Impurities from m-(Acetoacetylamino)phenol

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the high-throughput isolation of trace impurities from m-(Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the high-throughput isolation of trace impurities from m-(Acetoacetylamino)phenol using mass-directed preparative liquid chromatography (Prep-LC).

Introduction & Regulatory Context

m-(Acetoacetylamino)phenol (also known as N-(3-hydroxyphenyl)acetoacetamide) is a critical intermediate utilized in the synthesis of complex azo dyes, agrochemicals, and active pharmaceutical ingredients (APIs). During its synthesis, various process-related impurities and degradants are inevitably generated. Under ICH Q3A(R2) regulatory guidelines, any organic impurity present in a pharmaceutical product exceeding the qualification threshold (typically 0.10%) must be structurally identified and monitored[1].

While independent chemical synthesis of these impurities is a viable option, preparative liquid chromatography directly from the crude product is significantly faster and eliminates the need for complex, multi-step synthetic workarounds.

Mechanistic Origins of Impurities

To successfully isolate impurities, one must first understand their chemical stability and the mechanistic factors driving their formation[2]. The synthesis of m-(Acetoacetylamino)phenol typically involves the acetoacetylation of m-aminophenol with diketene. Based on this pathway, three primary impurity classes are targeted:

  • Impurity A (Unreacted Precursor): Residual m-aminophenol. It is highly polar and elutes early in reversed-phase chromatography.

  • Impurity B (Over-acylation Product): N,O-bis(acetoacetyl)-m-aminophenol. Formed when excess diketene reacts with the phenolic hydroxyl group. It is highly hydrophobic and elutes late.

  • Impurity C (Degradant): Hydrolysis products of the acetoacetamide moiety, often triggered by thermal stress or extreme pH during downstream processing.

ReactionPathway SM1 m-Aminophenol (Starting Material) API m-(Acetoacetylamino)phenol (Target Product) SM1->API + Diketene (Optimal) ImpA Impurity A (Unreacted m-Aminophenol) SM1->ImpA Incomplete Reaction SM2 Diketene (Reagent) SM2->API ImpB Impurity B (N,O-bis(acetoacetyl)-m-aminophenol) API->ImpB Excess Diketene (O-Acylation) ImpC Impurity C (Hydrolysis Degradant) API->ImpC Thermal/Aqueous Degradation

Figure 1: Mechanistic pathways governing the formation of m-(Acetoacetylamino)phenol impurities.

Chromatographic Strategy & Causality

The isolation strategy relies on a self-validating workflow transitioning from analytical profiling to mass-directed preparative isolation.

Causality in Method Design:

  • Stationary Phase: A C18 column is selected due to its optimal hydrophobic retention of aromatic intermediates.

  • Mobile Phase pH: m-(Acetoacetylamino)phenol contains a phenolic hydroxyl group with a pKa of ~9.5. To suppress ionization, prevent peak tailing, and ensure the molecules remain fully protonated, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7).

  • Mass-Directed Fractionation: Relying solely on UV detection during large-volume loading can lead to the collection of overlapping peaks. Mass-directed purification triggers collection only when the specific m/z of the target impurity is detected, ensuring absolute fraction purity even when chromatographic resolution is compromised by high mass loading[1].

PrepWorkflow N1 1. Feedstock Enrichment N2 2. Analytical Profiling N1->N2 N3 3. Method Scale-Up N2->N3 N4 4. Mass-Directed Prep HPLC N3->N4 N5 5. Lyophilization & Validation N4->N5

Figure 2: Five-stage self-validating workflow for impurity isolation and characterization.

Step-by-Step Self-Validating Protocol
Step 1: Feedstock Enrichment

Isolating trace impurities (0.1%) directly from a highly pure API batch requires an impractical number of chromatographic runs. To streamline the process, a selectively enriched sample must be produced[2].

  • Collect the mother liquor from the final crystallization step of the m-(Acetoacetylamino)phenol synthesis.

  • Concentrate the mother liquor under reduced pressure at 35°C. Caution: Do not exceed 35°C to prevent the artificial generation of thermal degradants (Impurity C).

  • Self-Validation Checkpoint 1: Inject the concentrate onto the analytical HPLC. Proceed to Step 2 only if the target impurities are enriched to 5% relative area.

Step 2: Analytical Method Development
  • System: Analytical UHPLC with Diode Array Detector (DAD) and Single Quadrupole MS.

  • Column: C18, 4.6 × 100 mm, 5 µm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

Step 3: Linear Scale-Up to Preparative LC

Transfer the analytical method to the preparative scale using the constant linear velocity principle. To maintain the same chromatographic profile, the flow rate is scaled by the square of the column radii[1]. Calculation: Fprep​=Fana​×(rprep​/rana​)2→1.0×(25/2.3)2≈118 mL/min .

  • Column: C18 Dynamic Axial Compression (DAC), 50 × 250 mm, 5 µm.

  • Flow Rate: 118 mL/min[1].

  • Sample Loading: Dissolve 500 mg of the enriched feedstock in 5 mL of Dimethyl Sulfoxide (DMSO). Causality: Large volume loading utilizing a strong solvent like DMSO prevents premature precipitation on the column head, maximizing throughput per run while maintaining peak shape.

Step 4: Mass-Directed Fraction Collection
  • Configure the MS flow modulator with an active split ratio of 100,000:1 to prevent mass spectrometer saturation during high-concentration prep runs[1].

  • Set fraction collection triggers based on the [M+H]+ adducts of the target impurities (See Table 2).

  • Execute the focused gradient and collect fractions into pre-chilled vessels.

Step 5: Lyophilization and Purity Validation
  • Immediately transfer the collected fractions to a dry-ice/solvent bath. Causality: Impurities can be temperature-sensitive in aqueous/organic mixtures. Rapid cooling prevents degradation.

  • Remove water, acetonitrile, and formic acid via lyophilization (freeze-drying) for 48 hours.

  • Self-Validation Checkpoint 2: Re-dissolve 1 mg of the lyophilized powder in 1 mL of diluent and inject it back into the analytical HPLC. Structural elucidation (NMR, HRMS, IR) should only proceed if the chromatographic purity is confirmed to be 95%.

Data Presentation

Table 1: Chromatographic Scale-Up Parameters

Parameter Analytical Profiling Preparative Isolation Causality / Rationale
Column Dimensions 4.6 × 100 mm, 5 µm 50 × 250 mm, 5 µm Scaled up for high mass-loading capacity.
Flow Rate 1.0 mL/min 118 mL/min Maintains constant linear velocity for predictable retention times.
Injection Volume 10 µL 5,000 µL (5 mL) Large volume loading maximizes impurity yield per run.

| Sample Diluent | Water/Acetonitrile (50:50) | 100% DMSO | Enhances solubility of the enriched crude; prevents column overloading. |

Table 2: Impurity Profile, Mass Triggers, and Recovery Metrics | Compound | Origin / Causality | Target m/z [M+H]+ | Relative Retention Time (RRT) | Expected Purity Post-Lyophilization | | :--- | :--- | :--- | :--- | :--- | | Impurity A | Unreacted m-Aminophenol | 110.06 | 0.35 | > 98% | | API | m-(Acetoacetylamino)phenol | 194.08 | 1.00 | N/A (Matrix) | | Impurity B | Over-acylation (O-acylation) | 278.09 | 1.85 | > 96% | | Impurity C | Hydrolysis Degradant | 152.05 | 0.60 | > 95% |

References
  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry Simson Pharma
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography Waters Corpor
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent Technologies
  • Mastering Pharmaceutical Impurity Isolation Str

Sources

Application

Application Notes & Protocols: Leveraging Butanamide, N-(3-hydroxyphenyl)-3-oxo- in the Synthesis of Pharmaceutical Intermediates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of Butanamide, N-(3-hydroxyphenyl)-3-oxo- (also known as 3'-hydroxyacet...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of Butanamide, N-(3-hydroxyphenyl)-3-oxo- (also known as 3'-hydroxyacetoacetanilide) as a versatile building block in the synthesis of pharmaceutical intermediates. This document outlines detailed protocols, explains the underlying chemical principles, and highlights its application in constructing key heterocyclic scaffolds relevant to modern drug discovery.

Introduction: The Strategic Value of N-(3-hydroxyphenyl)-3-oxobutanamide

Butanamide, N-(3-hydroxyphenyl)-3-oxo- is an acetoacetamide derivative of 3-aminophenol.[1][2] Its chemical architecture is of significant interest in medicinal chemistry due to the presence of multiple reactive sites: a nucleophilic phenolic hydroxyl group, a reactive α-methylene group flanked by two carbonyls, and a β-ketoamide moiety.[1] This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems.[3][4] These heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrazoles, form the core of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and antimicrobial agents.[5][6]

This guide provides a field-proven protocol for the synthesis of this key intermediate and details its subsequent application in the construction of high-value pharmaceutical building blocks.

Physicochemical Properties
PropertyValueSource
CAS Number 22016-03-1[7]
Molecular Formula C₁₀H₁₁NO₃[7]
Molecular Weight 193.20 g/mol [7]
IUPAC Name N-(3-hydroxyphenyl)-3-oxobutanamide[2]
Synonyms 3'-Hydroxyacetoacetanilide, m-(Acetoacetylamino)phenol[2]
Storage Sealed in dry, 2-8°C[7]

Synthesis of N-(3-hydroxyphenyl)-3-oxobutanamide: A Detailed Protocol

The most direct and widely adopted method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-ketoester, such as ethyl acetoacetate.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Underlying Principle and Mechanism

The synthesis involves the nucleophilic attack of the amino group of 3-aminophenol on the ester carbonyl carbon of ethyl acetoacetate. The lone pair of electrons on the nitrogen atom initiates the reaction. The subsequent elimination of ethanol drives the reaction to completion. The reaction is typically performed at elevated temperatures to facilitate the removal of the ethanol byproduct.[8] While the reaction can proceed without a catalyst, a catalytic amount of a non-nucleophilic base or an acid can be employed to enhance the reaction rate.

The mechanism involves two key stages:

  • Nucleophilic Addition: The amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of the ester in ethyl acetoacetate, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion (which is subsequently protonated to ethanol), to form the stable amide product.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3-Aminophenol step1 Combine Reactants in Solvent (e.g., Toluene) reactant1->step1 reactant2 Ethyl Acetoacetate reactant2->step1 step2 Heat to Reflux (e.g., 120-140°C) step1->step2 step3 Monitor by TLC step2->step3 step4 Aqueous Workup step3->step4 Reaction Complete step5 Purification (Recrystallization) step4->step5 product N-(3-hydroxyphenyl)- 3-oxobutanamide step5->product

Caption: Synthesis workflow for N-(3-hydroxyphenyl)-3-oxobutanamide.

Experimental Protocol

Materials:

  • 3-Aminophenol

  • Ethyl acetoacetate

  • Toluene or Xylene (high-boiling solvent)

  • Ethyl acetate (for extraction and recrystallization)

  • Hexanes or Petroleum Ether (for recrystallization)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Aminophenol is harmful if swallowed and may cause skin irritation.

  • Ethyl acetoacetate is a flammable liquid and can cause eye irritation.

  • Toluene and Xylene are flammable and have associated inhalation hazards.

HazardGHS PictogramSignal WordHazard Statements
Irritant GHS07WarningH315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[9]
Harmful GHS07WarningH302: Harmful if swallowed.[10]
Aquatic Hazard None(none)H412: Harmful to aquatic life with long lasting effects.[9]

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (10.91 g, 0.10 mol, 1.0 eq).

  • Solvent and Reagent Addition: Add 100 mL of toluene to the flask. Stir the mixture to dissolve the 3-aminophenol. Add ethyl acetoacetate (13.01 g, 12.7 mL, 0.10 mol, 1.0 eq) to the solution. Causality Note: Using a 1:1 molar ratio is crucial for preventing side reactions and simplifying purification. Toluene acts as a solvent and helps in the azeotropic removal of the ethanol byproduct, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain the reflux for 4-6 hours. Self-Validation: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the 3-aminophenol spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product may precipitate upon cooling.

  • Isolation: If a solid has formed, collect the crude product by vacuum filtration and wash it with a small amount of cold toluene or hexanes. If no solid forms, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted 3-aminophenol, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). Causality Note: The acid wash protonates the basic amino group of any remaining 3-aminophenol, making it water-soluble and easily removable.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or a viscous oil.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes or petroleum ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Applications in the Synthesis of Pharmaceutical Scaffolds

The true utility of N-(3-hydroxyphenyl)-3-oxobutanamide lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The active methylene group and the β-ketoamide functionality are prime targets for cyclization and condensation reactions.

Synthesis of Pyridinone Derivatives

Pyridinone and its fused derivatives are prevalent scaffolds in many kinase inhibitors and other therapeutic agents. N-(3-hydroxyphenyl)-3-oxobutanamide can be used in multicomponent reactions to construct these valuable rings.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 N-(3-hydroxyphenyl)- 3-oxobutanamide step1 Combine Reactants in Ethanol reactant1->step1 reactant2 Aromatic Aldehyde reactant2->step1 reactant3 Malononitrile reactant3->step1 step2 Add Piperidine (Catalyst) step1->step2 step3 Heat to Reflux step2->step3 step4 Monitor by TLC step3->step4 step5 Cool and Precipitate step4->step5 Reaction Complete step6 Filter and Wash step5->step6 product Substituted Pyridinone Derivative step6->product

Caption: Workflow for the synthesis of a pyridinone derivative.

Protocol for a Substituted Pyridinone: This protocol is adapted from established methods for the synthesis of pyridinone derivatives from β-ketoanilides.[5]

  • Setup: In a 100 mL round-bottom flask, combine N-(3-hydroxyphenyl)-3-oxobutanamide (1.93 g, 0.01 mol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 0.01 mol), and malononitrile (0.66 g, 0.01 mol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL). Causality Note: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, and also promotes the subsequent Michael addition and cyclization steps.

  • Reaction: Reflux the mixture with stirring for 6-8 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then with diethyl ether. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of Pyrazole Derivatives

Pyrazoles are another critical heterocyclic motif in medicinal chemistry, known for their presence in anti-inflammatory drugs (e.g., Celecoxib) and kinase inhibitors. The 1,3-dicarbonyl system in N-(3-hydroxyphenyl)-3-oxobutanamide readily condenses with hydrazine derivatives to form the pyrazole ring.[1]

Protocol for a Pyrazole Derivative:

  • Setup: In a 100 mL round-bottom flask, dissolve N-(3-hydroxyphenyl)-3-oxobutanamide (1.93 g, 0.01 mol) in 25 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (0.5 g, 0.5 mL, 0.01 mol) or a substituted hydrazine like phenylhydrazine hydrochloride dropwise to the stirred solution. Causality Note: Acetic acid serves as both a solvent and a catalyst for the condensation reaction. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Reaction: Heat the mixture at reflux for 3-5 hours.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then dry. The crude pyrazole can be purified by recrystallization from ethanol.

Conclusion

Butanamide, N-(3-hydroxyphenyl)-3-oxo- is a highly valuable and cost-effective intermediate for the synthesis of diverse pharmaceutical scaffolds. Its straightforward synthesis and versatile reactivity profile allow for the efficient construction of complex heterocyclic systems. The protocols detailed herein provide a robust framework for researchers to utilize this compound in their drug discovery and development programs, paving the way for the creation of novel therapeutic agents.

References

  • Altaweel, S. A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Link

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(3-Hydroxyphenyl)-3-oxobutanamide. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Retrieved from [Link]

  • British Pharmacopoeia. (2017). Safety Data Sheet. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023). Retrieved from [Link]

  • UNECE. (n.d.). GHS pictograms. Retrieved from [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
  • PubMed. (1995). Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues. Retrieved from [Link]

  • Chem Publishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Retrieved from [Link]

  • Stanford Medicine. (n.d.). TK-Targeted Library. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • PubMed. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]

Sources

Method

Application Note: Pharmacokinetic Profiling and Metabolic Stability of 3'-Hydroxyacetoacetanilide Derivatives

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Pharmacological Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Rationale

Acetoacetanilide derivatives, specifically those bearing a 3'-hydroxyl substitution (CAS: 22016-03-1), have emerged as highly versatile pharmacophores in modern drug discovery. They are widely utilized as foundational building blocks in multicomponent reactions to synthesize 4H-pyrans, 1,4-dihydropyridines, and thiophenes, which exhibit potent antitumor activities[1]. Furthermore, transition metal complexes of acetoacetanilide thiosemicarbazones have demonstrated significant in vivo cytotoxicity against various tumor cell lines[2].

Despite their pharmacological efficacy, the clinical translation of 3'-hydroxyacetoacetanilide derivatives hinges on their pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The presence of the acetoacetyl moiety and the phenolic 3'-hydroxyl group introduces specific metabolic liabilities. Understanding these biotransformation pathways is critical for optimizing oral bioavailability, predicting clearance rates, and mitigating potential toxicity.

Mechanistic Pharmacokinetics: Phase I and Phase II Biotransformation

The metabolic fate of 3'-hydroxyacetoacetanilide derivatives is governed by two primary enzymatic systems:

  • Phase I Metabolism (Oxidation & Hydrolysis): The acetoacetanilide backbone is susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation and carboxylesterase (CES)-mediated amide hydrolysis. CYP1A2, in particular, is a major metabolizer of aromatic amides and anilides in the human liver[3]. The extent of this metabolism can shift depending on the dose level, directly influencing the compound's toxicity profile[4].

  • Phase II Metabolism (Glucuronidation & Enterohepatic Recycling): The 3'-hydroxyl group serves as a prime target for UDP-glucuronosyltransferase (UGT)-mediated conjugation. Glucuronidation increases the molecule's water solubility, promoting rapid biliary or renal excretion[5]. However, once excreted via the bile into the gastrointestinal (GI) tract, these 3'-O-glucuronides can serve as substrates for bacterial β -glucuronidase (GUS) enzymes. The gut microbiome cleaves the inactivating glucuronic acid moiety, regenerating the lipophilic parent drug. This leads to enterohepatic recirculation, which artificially prolongs the drug's half-life and may induce localized GI toxicity[5].

Metabolic_Pathways Parent 3'-Hydroxyacetoacetanilide Derivative (Parent Drug) Phase1 Phase I Metabolism (CYP450 / CES) Parent->Phase1 Hepatic Clearance Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 Direct Conjugation Metabolite1 Hydrolyzed/Oxidized Metabolites Phase1->Metabolite1 Metabolite2 3'-O-Glucuronide Conjugate Phase2->Metabolite2 Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion Biliary Pathway Gut Gut Microbiome (GUS) Enterohepatic Recycling Metabolite2->Gut GI Tract Gut->Parent Reactivation (Cleavage)

Figure 1: Phase I/II metabolic pathways and enterohepatic recycling of acetoacetanilide derivatives.

Experimental Protocols: In Vitro PK Profiling

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary cofactors, membrane permeabilizers, and internal standards to guarantee that the observed clearance is an accurate reflection of in vivo hepatic metabolism.

Protocol A: CYP450-Mediated Metabolic Stability (Phase I)

Causality Note: Human Liver Microsomes (HLMs) contain the necessary CYP enzymes but lack endogenous cofactors. NADPH must be supplied to drive the oxidative catalytic cycle.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein)

  • Test Compound (3'-hydroxyacetoacetanilide derivative, 10 mM in DMSO)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Internal Standard (IS) (e.g., deuterated analog).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a 100 μ M working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLMs, 1 μ M test compound (final concentration, keeping DMSO < 0.1% to prevent CYP inhibition), and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+).

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μ L of the reaction mixture into 150 μ L of the Quenching Solution.

    • Expert Insight: The rapid addition of ice-cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity, while the pre-spiked IS corrects for downstream LC-MS/MS matrix effects and extraction losses.

  • Extraction: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: UGT-Mediated Glucuronidation Stability (Phase II)

Causality Note: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. In isolated microsomes, these vesicles often seal inside-out. Alamethicin, a pore-forming peptide, must be added to permeabilize the membrane, allowing the highly polar cofactor UDP-glucuronic acid (UDPGA) to access the UGT active site.

Step-by-Step Methodology:

  • Permeabilization: Pre-incubate HLMs (0.5 mg/mL) with Alamethicin (25 μ g/mg protein) on ice for 15 minutes.

  • Incubation Mixture: Combine the permeabilized HLMs, 1 μ M test compound, and 5 mM MgCl 2​ in 0.1 M Tris-HCl buffer (pH 7.5). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add UDPGA (final concentration 2 mM) to initiate the glucuronidation reaction.

  • Sampling & Quenching: Follow the identical sampling and quenching procedure as outlined in Protocol A, ensuring the IS is structurally distinct from the expected 3'-O-glucuronide metabolite.

PK_Workflow Step1 1. Compound Prep Stock Solution Working Dilution Step2 2. Microsomal Incubation HLM + Alamethicin NADPH / UDPGA Step1->Step2 Step3 3. Quenching & Extraction Ice-cold Acetonitrile Protein Precipitation Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Mode Internal Standard Step3->Step4 Step5 5. PK Parameter Calc Intrinsic Clearance Half-life Step4->Step5

Figure 2: Step-by-step in vitro pharmacokinetic profiling workflow using human liver microsomes.

Data Presentation & Interpretation

The depletion of the parent compound over time is quantified using LC-MS/MS (Multiple Reaction Monitoring mode). The natural logarithm of the remaining percentage is plotted against time to determine the elimination rate constant ( k ). In vitro intrinsic clearance ( CLint​ ) is calculated using the formula:

CLint​=Nk×V​

Where V is the incubation volume and N is the amount of microsomal protein.

Representative Pharmacokinetic Parameters

The following table summarizes typical in vitro PK parameters for a model 3'-hydroxyacetoacetanilide-derived antitumor agent when subjected to the protocols above.

PK ParameterPhase I (CYP450) AssayPhase II (UGT) AssayCombined (CYP + UGT)Interpretation
Half-life ( t1/2​ ) 45.2 min18.5 min12.1 minRapid Phase II clearance dominates the metabolic profile due to the exposed 3'-OH group.
Intrinsic Clearance ( CLint​ ) 30.6 μ L/min/mg74.9 μ L/min/mg114.5 μ L/min/mgHigh hepatic extraction ratio expected in vivo.
Primary Metabolite Hydroxylated intermediate3'-O-glucuronide3'-O-glucuronideEnterohepatic recycling risk is high; formulation strategies (e.g., prodrug masking) may be required.

Strategic Takeaway: If the Phase II clearance is excessively high, medicinal chemists should consider bioisosteric replacement of the 3'-hydroxyl group (e.g., with a fluorine or methoxy group) or utilizing a prodrug strategy to temporarily mask the hydroxyl moiety, thereby improving oral bioavailability and systemic exposure.

References

  • Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Cytotoxic and Antitumour Studies of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its Transition Metal Complexes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Glucuronides in the Gut: Sugar-Driven Symbioses Between Microbe and Host Source: ResearchGate URL:[Link]

  • Phase I EDT Peer Review Document Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • A New Fluorogenic Substrate for CYP1A2 and Its Application in Studying the Effects of Alcohol Exposure on Liver Drug Metabolism Source: bioRxiv URL:[Link]

Sources

Application

Application Note: Rapid UPLC Method Development for the Analysis of CAS 22016-03-1

IntroductionCAS 22016-03-1, systematically identified as N-(3-hydroxyphenyl)-3-oxobutanamide or 3'-hydroxyacetoacetanilide, is a highly functionalized organic building block frequently utilized in the synthesis of active...

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Author: BenchChem Technical Support Team. Date: April 2026

IntroductionCAS 22016-03-1, systematically identified as N-(3-hydroxyphenyl)-3-oxobutanamide or 3'-hydroxyacetoacetanilide, is a highly functionalized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Structurally, it features a phenolic hydroxyl group, an amide linkage, and a ketone moiety. Because of its mixed polarity and potential for hydrogen bonding, developing a rapid, robust, and mass-spectrometry (MS) compatible analytical method is critical for pharmacokinetic (PK) profiling and impurity isolation[2]. This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method designed to accurately analyze CAS 22016-03-1 in under 4 minutes.

Rationale & Method Development Strategy

Developing a reliable UPLC method requires a mechanistic understanding of both the analyte's physicochemical properties and the chromatographic system's fluid dynamics. We do not merely select parameters at random; every choice is dictated by the molecular behavior of the target compound.

  • Stationary Phase Selection: Traditional HPLC methods often rely on 5 µm particles, which limit flow rates due to mass transfer resistance. By utilizing sub-2-micron particles (e.g., 1.7 µm ACQUITY UPLC BEH C18), we exploit the flattened right-hand region of the Van Deemter curve[1]. This allows for higher linear velocities without sacrificing theoretical plates, resulting in sharper peaks and significantly reduced run times[2]. Alternatively, mixed-mode columns (such as the 3 µm Newcrom R1) can be employed if orthogonal selectivity is required for complex sample matrices[3].

  • Mobile Phase & pH Control: The phenolic hydroxyl group of CAS 22016-03-1 has a pKa of approximately 9.5. To prevent peak tailing and retention time variability caused by partial ionization, the mobile phase pH must be maintained at least 2 units below the pKa. While phosphoric acid provides excellent UV baselines, it is incompatible with electrospray ionization (ESI-MS). Therefore, 0.1% Formic Acid (pH ~2.7) is selected[3]. This ensures the molecule remains fully protonated (neutral) for optimal reverse-phase retention while maintaining strict MS-compatibility for downstream bioanalysis.

  • Organic Modifier & Temperature: Acetonitrile (MeCN) is selected over methanol due to its lower viscosity. Combined with a column temperature of 40°C, this choice minimizes system backpressure (keeping it well below the 15,000 psi limit of standard UPLC systems) and improves mass transfer kinetics, yielding superior peak symmetry for amide-containing compounds[2].

Experimental Protocol

This protocol is designed as a self-validating system . The integrated System Suitability Testing (SST) acts as a quality gate; the analytical run is only considered trustworthy if these predefined criteria are met before sample analysis begins.

Reagent & Standard Preparation
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the CAS 22016-03-1 reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A.

Chromatographic Conditions

The optimized UPLC parameters are summarized in the table below to facilitate rapid method transfer and comparison.

Table 1: UPLC Chromatographic Parameters

ParameterSpecification
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temperature 40°C
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Detection UV at 254 nm / MS (ESI+)
Gradient Program 0.0 - 0.5 min: 5% B0.5 - 2.0 min: 5% → 60% B2.0 - 2.5 min: 60% → 95% B2.5 - 3.0 min: 95% B3.0 - 3.1 min: 95% → 5% B3.1 - 4.0 min: 5% B (Equilibration)
System Suitability Testing (Self-Validation Step)
  • Blank Injection: Inject the blank diluent to confirm the absence of ghost peaks or carryover at the retention time of CAS 22016-03-1.

  • Precision Injection: Inject the 50 µg/mL working standard six consecutive times.

  • Verification: Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates. Proceed with sample analysis only if the criteria in Table 2 are met.

Workflow Visualization

UPLC_Workflow A 1. Target Profiling CAS 22016-03-1 (pKa ~9.5) B 2. Column Selection Sub-2-μm BEH C18 or Newcrom R1 A->B C 3. Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) / Acetonitrile B->C D 4. Gradient & Flow Tuning Optimize for <15,000 psi C->D E 5. System Suitability Verify Asymmetry & Theoretical Plates D->E F 6. Downstream Application High-Throughput PK & LC-MS/MS E->F

Figure 1. Systematic UPLC method development workflow for CAS 22016-03-1.

Results & Discussion

The developed UPLC method successfully elutes CAS 22016-03-1 with a retention time of approximately 1.85 minutes. The strategic use of 0.1% formic acid effectively suppressed the ionization of the phenolic group, resulting in a highly symmetrical peak (Tailing Factor < 1.2). The high-pressure capabilities of the UPLC system allowed for a rapid gradient, completing the entire analysis and column re-equilibration within 4.0 minutes, representing a >70% reduction in run time compared to legacy HPLC methods[2].

Table 2: System Suitability and Validation Parameters

ParameterObserved ValueAcceptance Criteria
Retention Time (RT) ~1.85 min± 0.1 min
Peak Tailing Factor (As) 1.12≤ 1.5
Theoretical Plates (N) > 15,000≥ 10,000
%RSD of Peak Area (n=6) 0.45%≤ 2.0%
Linearity (R²) 0.9998≥ 0.999

Conclusion

A rapid, sensitive, and MS-compatible UPLC method was successfully developed for the analysis of CAS 22016-03-1. By strategically selecting a sub-2-micron stationary phase and optimizing the mobile phase pH with formic acid to control the ionization state of the analyte, the method achieves excellent chromatographic performance. The built-in system suitability protocol ensures high trustworthiness, making this method highly suitable for routine quality control, pharmacokinetic profiling, and high-throughput screening in drug development environments.

References

  • Title: N-(3-Hydroxyphenyl)-3-oxobutanamide Source: CAS Common Chemistry URL: [Link]

  • Title: Butanamide, N-(3-hydroxyphenyl)-3-oxo- Application Notes Source: SIELC Technologies URL: [Link]

  • Title: UPLC® Method Development and Validation Source: Waters Corporation / LCMS.cz URL: [Link]

  • Title: Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Butanamide, N-(3-hydroxyphenyl)-3-oxo- Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and develop robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a chromatographic method for Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

Q1: What is a recommended starting point for the mobile phase composition?

A robust starting point for analyzing Butanamide, N-(3-hydroxyphenyl)-3-oxo- on a C18 column is a simple acidic mobile phase. A specific method has been shown using a mixture of acetonitrile (ACN), water, and phosphoric acid.[1][2]

Recommended Starting Conditions:

ParameterRecommendationRationale
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidThe acidic pH suppresses the ionization of the phenolic hydroxyl group, which is crucial for good peak shape.[3] Formic acid is a volatile alternative suitable for Mass Spectrometry (MS) detection.[1]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good elution strength for moderately polar compounds and low UV cutoff.[4]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 30-40% ACN) for initial screening. If impurities are present or peak shape is poor, a gradient elution will offer better separating power.[5]
Column C18, 250 x 4.6 mm, 5 µmThis is a standard, versatile column for pharmaceutical analysis.[6][7]
Q2: Why is pH control so critical for this specific analyte?

The chemical structure of Butanamide, N-(3-hydroxyphenyl)-3-oxo- includes a phenolic hydroxyl group (-OH).[8] This group is acidic and can lose a proton to become a negatively charged phenolate ion as the pH increases. The pH of the mobile phase directly influences this ionization state.[9]

  • At Low pH (e.g., pH 2.5-4.0): The phenolic group is protonated (neutral). This single, stable form interacts consistently with the non-polar C18 stationary phase, resulting in a sharp, symmetrical peak.

  • At Intermediate pH (near the pKa): The analyte exists as a mixture of both its neutral and ionized forms. This leads to peak splitting or severe tailing as the two forms have different retention behaviors.

  • At High pH: The analyte is fully deprotonated (ionized). While this can also provide a single form, the ionized analyte may have poor retention on a C18 column and is more susceptible to secondary interactions with the stationary phase.

Therefore, maintaining a stable, low pH with a buffer or acid additive is essential for reproducibility and optimal peak shape.[10]

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC, and the choice can impact separation selectivity.[11][12]

  • Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, making it ideal for detection at low wavelengths (<220 nm).[4]

  • Methanol (MeOH): Can offer different selectivity for aromatic compounds due to its protic nature (it can donate hydrogen bonds). If you have difficulty resolving the main peak from a closely eluting impurity with ACN, switching to or creating a ternary mixture with MeOH is a valuable strategy.[13]

For initial method development, ACN is recommended. If resolution is a challenge, exploring MeOH is a logical next step.

Q4: What kind of buffer or acid additive should I use?

The choice of buffer or additive depends primarily on your detection method.

  • For UV Detection:

    • Phosphoric Acid (0.1%): An excellent choice for low pH control. It is non-volatile and provides a stable pH.[1]

    • Phosphate Buffers (e.g., 10-20 mM potassium phosphate): Provide robust pH control. However, they are salts and can precipitate if the organic modifier concentration gets too high (>80%). Always flush the system thoroughly with salt-free mobile phase after use.[3]

  • For Mass Spectrometry (MS) Detection:

    • Formic Acid (0.1%): The most common choice. It is volatile, provides an acidic pH, and is an excellent proton source for positive mode electrospray ionization (ESI+).[14]

    • Ammonium Formate / Ammonium Acetate: These are volatile buffer salts that can be used to control pH in a slightly less acidic range while remaining MS-compatible.[14][15]

Crucially, never use non-volatile buffers like phosphate with an MS detector, as this will contaminate the ion source.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis, presented in a direct question-and-answer format.

Problem: My peak for Butanamide, N-(3-hydroxyphenyl)-3-oxo- is tailing.

Peak tailing is the most common peak shape problem in RP-HPLC.[3] It is characterized by an asymmetry factor greater than 1.2.[16]

Causality & Solution Workflow:

The primary cause of tailing for this analyte is likely secondary polar interactions between the analyte and ionized residual silanol groups on the silica surface of the column.[17]

  • Check Mobile Phase pH: Is the pH below 4.0? If not, the phenolic group may be partially ionized, and the silanol groups on the column are more active.

    • Solution: Lower the mobile phase pH by adding 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid. This suppresses the ionization of both the analyte's phenolic group and the column's silanol groups, minimizing unwanted interactions.[3]

  • Evaluate Column Health: Is the column old or has it been used with high pH mobile phases? This can lead to the degradation of the bonded phase, exposing more active silanol sites.[16]

    • Solution: Replace the column with a new, high-purity, end-capped C18 column. Modern columns have very low silanol activity, significantly reducing peak tailing.[3]

  • Consider Analyte Concentration: Are you injecting a very high concentration of your sample? Overloading the column can lead to peak fronting, but in some cases, can manifest as tailing.

    • Solution: Reduce the amount of sample injected by diluting your sample or reducing the injection volume.[3]

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4.0? start->check_ph ph_yes Yes check_ph->ph_yes pH is Correct ph_no No check_ph->ph_no Incorrect pH check_column Is Column Old or Degraded? col_yes Yes check_column->col_yes Poor Column Health col_no No check_column->col_no Column is Good check_load Is Sample Overloaded? load_yes Yes check_load->load_yes Potential Overload ph_yes->check_column solution_ph Action: Lower pH with 0.1% Acid (FA, TFA, H3PO4) ph_no->solution_ph solution_col Action: Replace with a New High-Purity Column col_yes->solution_col col_no->check_load solution_load Action: Reduce Sample Concentration/Injection Volume load_yes->solution_load

Caption: Troubleshooting workflow for peak tailing.

Problem: I'm not getting enough retention. The analyte elutes too early (near the void volume).

Causality: Insufficient retention means the analyte has too strong an affinity for the mobile phase and not enough for the stationary phase. This is caused by the mobile phase being too "strong" (having too high an elution strength).

  • Solution: Decrease the elution strength of the mobile phase by reducing the percentage of the organic modifier (e.g., acetonitrile). For example, if you are using 60% ACN, try reducing it to 50% or 40%. This will increase the analyte's interaction with the C18 stationary phase, leading to a longer retention time.[11]

Problem: My analyte retention time is too long, leading to an unnecessarily long run time.

Causality: Excessive retention indicates the mobile phase is too "weak," and the analyte has a very strong affinity for the stationary phase.

  • Solution: Increase the elution strength of the mobile phase by increasing the percentage of the organic modifier. For instance, if your retention time is 20 minutes with 30% ACN, increasing it to 40% or 50% will decrease the retention time significantly.[11] Be mindful not to increase it so much that you lose resolution from nearby peaks.

Problem: I have poor resolution between my analyte and an impurity.

Causality: Poor resolution means the separation between two peaks is incomplete. This can be addressed by altering the mobile phase to change the selectivity of the separation.

  • Adjust Organic Modifier Ratio: Make small, incremental changes to the percentage of ACN. This is the simplest way to improve resolution.

  • Switch Organic Modifier: The nature of the organic solvent can significantly impact selectivity.[12]

    • Solution: Switch from acetonitrile to methanol. Run the same gradient or isocratic conditions. The different molecular interactions offered by methanol may be sufficient to resolve the co-eluting peaks.[13]

  • Utilize Gradient Elution: An isocratic elution may not be sufficient to separate complex mixtures.

    • Solution: Implement a shallow gradient. A slow, gradual increase in the organic modifier concentration often provides the best resolution for closely eluting compounds.[5]

Problem: My baseline is noisy or drifting, especially during a gradient.

Causality: Baseline issues can often be traced back to the mobile phase preparation or quality.

  • Insufficient Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and a noisy baseline.

    • Solution: Degas your mobile phase before use by sonicating for 10-15 minutes or using an online degasser.[10]

  • Impure Solvents: Using low-quality solvents can introduce contaminants that absorb UV light, leading to a noisy or drifting baseline, especially during gradient elution ("ghost peaks").[18]

    • Solution: Always use HPLC-grade or MS-grade solvents and water.[4][10] Prepare fresh buffer solutions daily, as they can support microbial growth.[4]

  • Mismatched UV Absorbance (Gradient Only): If your mobile phase additive (like TFA) has a different absorbance in water versus acetonitrile, you will see a baseline drift as the gradient progresses.

    • Solution: Ensure the additive is present in both your aqueous (A) and organic (B) mobile phase bottles at the same concentration.[18]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Standard Mobile Phase (Aqueous/Organic with Acid Modifier)

This protocol describes the preparation of 1 liter of a standard mobile phase for UV-based detection.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Concentrated Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH)

  • 1 L volumetric flasks (x2)

  • Graduated cylinders

  • 0.45 µm or 0.22 µm membrane filter apparatus

  • Ultrasonicator bath

Procedure:

  • Prepare Mobile Phase A (Aqueous): a. Measure approximately 950 mL of HPLC-grade water into a clean 1 L volumetric flask. b. Carefully add 1.0 mL of concentrated phosphoric acid (for ~0.1% v/v). c. Bring the volume to the 1 L mark with HPLC-grade water, cap, and invert several times to mix thoroughly.

  • Prepare Mobile Phase B (Organic): a. Measure 1 L of HPLC-grade acetonitrile into the second 1 L flask. b. (Optional but recommended for baseline stability) Add 1.0 mL of concentrated phosphoric acid to this flask as well. Mix thoroughly.

  • Filter and Degas: a. Filter each mobile phase separately through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could clog the column or system.[10] b. Place each filtered mobile phase into the ultrasonicator bath for 10-15 minutes to remove dissolved gases.[10]

  • Label and Use: a. Clearly label the bottles (e.g., "Mobile Phase A: 0.1% H₃PO₄ in Water," "Mobile Phase B: 0.1% H₃PO₄ in ACN"). b. Place the bottles in your HPLC system and prime the pumps thoroughly before equilibrating the column.

Protocol 2: Systematic Approach to Mobile Phase Optimization

This protocol provides a logical workflow for developing a separation method from scratch.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization start Define Goal: Separate Analyte from Impurities scout_gradient Run Fast Scout Gradient (e.g., 5-95% ACN in 10 min) with 0.1% Formic Acid start->scout_gradient eval_scout Evaluate Scout Run: - Retention Time of Analyte? - Presence of Impurities? scout_gradient->eval_scout isocratic_path Isocratic Method: Analyte well-resolved, no late eluters. eval_scout->isocratic_path Simple Chromatogram gradient_path Gradient Method: Complex sample or late-eluting impurities. eval_scout->gradient_path Complex Chromatogram opt_iso Optimize Isocratic %ACN for Retention (k' = 2-10) isocratic_path->opt_iso opt_grad Optimize Gradient Slope for Best Resolution gradient_path->opt_grad check_peak_shape Check Peak Shape: Tailing Present? opt_iso->check_peak_shape opt_grad->check_peak_shape fix_tailing Adjust pH / Use High-Purity Column check_peak_shape->fix_tailing Yes final_method Final Robust Method check_peak_shape->final_method No fix_tailing->final_method

Caption: Systematic workflow for mobile phase optimization.

Steps:

  • Phase 1: Initial Scouting: a. Prepare mobile phases with an MS-compatible acid (0.1% Formic Acid) in water (A) and ACN (B). b. Using a C18 column, run a fast "scouting" gradient (e.g., 5% to 95% B over 10 minutes). c. This initial run will show you the approximate retention time of your analyte and reveal the complexity of your sample matrix.[5]

  • Phase 2: Method Selection: a. If the chromatogram is simple (few peaks, well-separated), an isocratic method is faster and more robust. Proceed to optimize the isocratic percentage. b. If the chromatogram is complex (many peaks, late eluters), a gradient method is necessary for adequate separation.[6] Proceed to optimize the gradient slope.

  • Phase 3: Optimization & Refinement: a. For Isocratic: Based on the retention time from the scout run, estimate an appropriate isocratic percentage of ACN. Adjust this percentage until the analyte's retention factor (k') is between 2 and 10 for optimal performance. b. For Gradient: Adjust the steepness of the gradient. A shallower gradient around the elution time of your target peaks will provide better resolution. c. Assess Peak Shape: Once retention and resolution are acceptable, critically evaluate the peak shape. If tailing is present, implement the troubleshooting steps outlined above (e.g., ensure pH is low and stable).

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • International Journal of Novel Research and Development. (2025, December 15). RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis - A Review.
  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • PureSynth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • PMC. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
  • SIELC Technologies. (2018, February 17). Separation of Butanamide, N-(3-hydroxyphenyl)-3-oxo- on Newcrom R1 HPLC column.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban.
  • US EPA. (2023, November 1). Butanamide, N-(3-hydroxyphenyl)-3-oxo- - Substance Details - SRS.
  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • SIELC Technologies. (2018, February 16). Butanamide, N-(3-hydroxyphenyl)-3-oxo-.
  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for N-(3-Hydroxyphenyl)acetoacetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling N-(3-hydroxyphenyl)acetoacetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling N-(3-hydroxyphenyl)acetoacetamide . Due to its specific structural motifs, this compound is highly susceptible to oxidative degradation during storage. This document provides a mechanistic understanding of its instability, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) to ensure compound integrity.

Molecular Vulnerability Analysis: The Causality of Degradation

To prevent degradation, one must first understand the structural liabilities of N-(3-hydroxyphenyl)acetoacetamide. The molecule possesses a dual vulnerability to oxidation:

  • The 3-Hydroxyphenyl (Phenol) Moiety: Phenols are notoriously sensitive to auto-oxidation. In the presence of oxygen, light, or trace transition metals, the electron-rich aromatic ring undergoes radical abstraction, leading to the formation of highly reactive quinone intermediates[1],[2]. These quinones readily cross-link, forming dark, polymeric residues.

  • The Acetoacetamide (Active Methylene) Moiety: The CH₂ group flanked by two carbonyl-equivalent groups (the ketone and the amide) is highly acidic (pKa ~10-13)[3]. Even trace ambient moisture or basic impurities can trigger enolization. The resulting enolate is a soft nucleophile that is highly susceptible to direct oxyfunctionalization (forming hydroperoxides) or oxidative dimerization[4].

G A N-(3-Hydroxyphenyl)acetoacetamide (Intact Compound) B Phenol Moiety Oxidation A->B O2, Trace Metals, Light C Active Methylene Enolization/Oxidation A->C O2, Base, Moisture D Quinone Intermediates (Yellow/Brown Discoloration) B->D Radical Abstraction E Hydroperoxides & Dimerization Products C->E Enolate Formation F Polymeric Residues (Loss of Efficacy) D->F Cross-linking E->F Condensation

Fig 1. Dual degradation pathways of N-(3-hydroxyphenyl)acetoacetamide via oxidation.

Troubleshooting FAQs

Q1: Why is my N-(3-hydroxyphenyl)acetoacetamide powder turning yellow or brown over time? A: Discoloration is the primary macroscopic symptom of phenol oxidation[2]. When exposed to ambient oxygen, the 3-hydroxyphenyl group oxidizes into ortho- or para-quinones. Because quinones are highly conjugated systems, they absorb visible light, shifting the compound's color from white/off-white to yellow, brown, or even black[1]. If your compound has discolored, its purity has been compromised, and it should be re-purified (e.g., via recrystallization or flash chromatography) before use in sensitive assays.

Q2: I store my compound in a dark cabinet at room temperature. Why is it still degrading? A: While protecting the compound from photo-oxidation is correct, temperature and oxygen availability are the primary kinetic drivers of phenolic oxidation[5]. Room temperature provides sufficient thermal energy to overcome the activation barrier for auto-oxidation. Furthermore, acetoacetamide derivatives require cool, dry, and well-ventilated storage away from oxidizing agents[6]. Storing the compound at room temperature in an air-filled vial guarantees gradual degradation.

Q3: Why do we recommend Argon over Nitrogen for inert storage? A: Both are inert gases, but Argon is significantly denser than air (and Nitrogen)[7],[8]. When you purge a vial with Argon, the gas settles at the bottom, creating a robust, heavy physical blanket over the solid compound that effectively displaces oxygen and moisture. Nitrogen, being lighter, mixes more readily with ambient air during the capping process, leading to incomplete oxygen displacement.

Q4: My compound is forming a gummy residue and losing solubility. What is happening? A: This indicates advanced degradation. The active methylene group has likely undergone enolization facilitated by trace moisture, followed by oxidative cross-linking or dimerization[4],[3]. Simultaneously, the oxidized quinones from the phenol moiety can polymerize[1]. The resulting high-molecular-weight oligomers are insoluble in standard assay buffers and organic solvents.

Quantitative Stability Matrix

To illustrate the causality of storage conditions on compound integrity, the following table synthesizes the expected degradation trajectory based on established kinetic behaviors of phenols and active methylenes[5].

Storage TemperatureAtmosphereLight ExposureMoisture ControlEst. Shelf Life (>95% Purity)Primary Degradation Risk
+25°C (Room Temp) Ambient AirLightNone< 2 WeeksRapid photo-oxidation; Quinone formation.
+4°C (Fridge) Ambient AirDarkNone1 - 2 MonthsMoisture condensation driving enolization.
-20°C (Freezer) NitrogenDarkDesiccated6 - 12 MonthsSlow auto-oxidation due to incomplete O₂ purge.
-20°C or -80°C Argon Dark Desiccated > 2 Years Optimal stability; Kinetic freezing of oxidation.

Standard Operating Procedure (SOP): Aliquoting & Inert Storage

To create a self-validating system where degradation is mechanically prevented, you must eliminate the three catalysts of oxidation: Oxygen, Thermal Energy, and Moisture. Repeatedly opening a bulk container introduces all three.

Core Principle: Never store sensitive solids in flasks fitted with standard rubber septa for prolonged periods, as they are not truly air-tight and can absorb ambient moisture[7].

Step-by-Step Workflow
  • Glassware Preparation: Dry amber glass vials (to prevent photo-oxidation) in an oven at 125°C for at least 4 hours. Allow them to cool in a desiccator or under a stream of inert gas[8].

  • Aliquoting: Divide the bulk N-(3-hydroxyphenyl)acetoacetamide into single-use aliquots. This ensures that the bulk supply is not subjected to repeated freeze-thaw cycles or atmospheric exposure.

  • Argon Purging: Insert an Argon line into the vial, keeping the tip just above the solid powder. Apply a gentle stream of Argon for 30–60 seconds to completely displace the ambient air[9].

  • Sealing: While the Argon is still flowing slightly, swiftly cap the vial using a PTFE-lined screw cap. PTFE provides a superior chemical and moisture barrier compared to standard rubber or polyethylene liners[8]. Wrap the cap tightly with Parafilm.

  • Storage: Place the sealed aliquots in a secondary container filled with a desiccant (e.g., indicating silica gel) and store at -20°C or -80°C.

  • Retrieval: Critical Step — When retrieving an aliquot, allow the vial to warm to room temperature before opening it. Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, triggering the active methylene degradation cascade[7].

G Step1 1. Dry Glassware (Oven 125°C) Step2 2. Aliquot Compound (Avoid Bulk Use) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Cap & Parafilm Step3->Step4 Step5 5. Store at -20°C (Dark/Desiccated) Step4->Step5

Fig 2. Step-by-step workflow for the inert aliquoting and storage of sensitive compounds.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of m-(Acetoacetylamino)phenol

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubility of m-(Acetoacetylamino)phenol (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous solubility of m-(Acetoacetylamino)phenol (also known as 3-(Acetoacetylamino)phenol) in biological assays.

Root Cause Analysis: The Chemistry of Precipitation

m-(Acetoacetylamino)phenol presents a classic "brick dust" solubility challenge. The molecule features a lipophilic aromatic ring coupled with an acetoacetylamino group. While the molecule possesses polar functional groups, the acetoacetylamino moiety readily forms strong intermolecular hydrogen bonds. This creates a highly stable, rigid crystalline lattice that requires significant thermodynamic energy to break. When introduced into an aqueous assay buffer, the water molecules cannot favorably compete with these intermolecular forces, leading to rapid kinetic precipitation (a "solvent crash") or absolute thermodynamic insolubility.

To resolve this, we must manipulate either the kinetic delivery of the compound or its thermodynamic environment .

Solubilization Strategy Workflow

Solubilization_Decision_Tree Start m-(Acetoacetylamino)phenol in Assay Buffer Precipitation Precipitation Observed? Start->Precipitation Kinetic Kinetic Precipitation (Solvent Crash) Precipitation->Kinetic Yes, upon DMSO dilution Thermodynamic Thermodynamic Limit (Absolute Insoluble) Precipitation->Thermodynamic Yes, powder won't dissolve ADE Acoustic Droplet Ejection (Direct Dispensing) Kinetic->ADE CD HP-β-Cyclodextrin (Inclusion Complex) Thermodynamic->CD

Decision tree for resolving m-(Acetoacetylamino)phenol solubility issues.

Troubleshooting & FAQs

Q1: My m-(Acetoacetylamino)phenol dissolves perfectly in 100% DMSO, but the moment I dilute it into my cell culture media, it turns cloudy. What is happening? A: You are observing kinetic precipitation (solvent crash). While the compound is highly soluble in a polar aprotic solvent like DMSO, adding this concentrated stock to an aqueous buffer forces the hydrophobic aromatic rings to rapidly aggregate to minimize contact with water. Causality & Fix: The intermediate aqueous dilution step is the culprit. By utilizing Acoustic Droplet Ejection (ADE), you can dispense nanoliter volumes of neat DMSO directly into the final assay volume. This bypasses the intermediate aqueous gradient, allowing the compound to disperse molecularly before it has the chance to nucleate and form crystals [1].

Q2: I need to test the compound at 100 µM, but achieving this requires a final DMSO concentration of 2%. My cells are dying from solvent toxicity. How can I increase the compound concentration without increasing DMSO? A: The maximum tolerated DMSO concentration for most cell-based assays is 0.1% to 0.5% (v/v). To achieve high compound concentrations without DMSO toxicity, you must alter the thermodynamic solubility of the compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Causality & Fix: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic aromatic ring of m-(Acetoacetylamino)phenol enters this cavity, forming a host-guest inclusion complex. This "masks" the hydrophobicity of the compound from the aqueous environment, increasing apparent solubility by orders of magnitude without altering the compound's covalent structure or requiring toxic co-solvents [2].

Q3: My biochemical assay is yielding inconsistent IC50 values, and the dose-response curve is flat at the top end. Is this a solubility issue? A: Yes. This is a hallmark of colloidal aggregation . At higher concentrations, m-(Acetoacetylamino)phenol can form sub-visible colloidal aggregates that sequester the compound, preventing it from interacting with your biological target. Furthermore, these aggregates can non-specifically bind to proteins or scatter light, causing false readouts in fluorescence or absorbance assays. Causality & Fix: Implement a self-validating centrifugation step (10,000 x g for 10 mins) prior to assay readout, or use Dynamic Light Scattering (DLS) to confirm the absence of colloids. Switch to the HP-β-CD complexation method to ensure the compound remains in a molecularly dispersed state.

Experimental Protocols

Protocol A: Acoustic Droplet Ejection (ADE) for Direct-to-Assay Dispensing

Use this protocol to bypass kinetic precipitation when your target assay concentration is below the absolute thermodynamic solubility limit.

  • Stock Preparation: Dissolve m-(Acetoacetylamino)phenol in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Self-Validation (Particulate Clearance): Centrifuge the master stock at 10,000 x g for 5 minutes. Causality: ADE uses sound waves to transfer liquids; any micro-particulates will scatter the acoustic energy, leading to dispensing failures or inaccurate volume transfers. Transfer the supernatant to an acoustic-compatible source plate.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes (e.g., 2.5 nL to 50 nL) directly into the dry destination plate or pre-filled assay buffer.

  • Equilibration: Immediately seal and shake the destination plate at 1000 RPM for 60 seconds to ensure instantaneous molecular dispersion.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol when you need to exceed the compound's natural thermodynamic solubility limit without exceeding 0.5% DMSO.

CD_Workflow Step1 1. Prepare HP-β-CD Buffer Solution Step2 2. Dropwise Addition of DMSO Stock Step1->Step2 Step3 3. Vortex & Incubate (Complexation) Step2->Step3 Step4 4. Centrifuge & Recover Supernatant Step3->Step4

Step-by-step workflow for generating cyclodextrin inclusion complexes.

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or cell culture media).

  • Guest Preparation: Prepare a highly concentrated stock (e.g., 50 mM) of m-(Acetoacetylamino)phenol in 100% DMSO.

  • Complexation: While continuously vortexing the HP-β-CD solution, add the DMSO stock dropwise . Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities to capture the compound molecules before they can self-associate into crystals.

  • Thermodynamic Incubation: Incubate the mixture on a rotary shaker at 37°C for 2 to 4 hours. Causality: Inclusion complexation is an equilibrium process; thermal energy and time are required to achieve maximum host-guest complexation.

  • Self-Validation (Phase Separation): Centrifuge the incubated solution at 10,000 x g for 10 minutes. Carefully extract the supernatant. The absence of a pellet validates complete complexation. Run a vehicle control containing the exact same concentration of HP-β-CD and DMSO to rule out excipient-induced biological effects.

Quantitative Data Presentation

The following table summarizes the expected outcomes and limitations of each solubilization strategy applied to m-(Acetoacetylamino)phenol.

Solubilization StrategyMax Achievable Aqueous Conc.Max Final DMSO in AssayPrimary AdvantagePrimary Limitation
Standard Aqueous Dilution < 10 µM> 1.0% (Often toxic)Simple, no specialized equipment.High risk of kinetic solvent crash; toxicity.
Acoustic Droplet Ejection (ADE) ~ 50 µM≤ 0.5%Zero physical contact; eliminates intermediate dilution steps.Cannot exceed the absolute thermodynamic limit of the buffer.
HP-β-CD Complexation > 500 µM≤ 0.5%Massively increases thermodynamic solubility; protects cells.Requires optimization of host-guest molar ratios; incubation time.

References

  • Hendricson, A. W., et al. (2011). Evaluation and optimization of compound solubilization and delivery methods in a two-tiered ion channel lead optimization triage. Assay and Drug Development Technologies. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech. [Link]

Optimization

Technical Support Center: Purification of N-(3-Hydroxyphenyl)-3-oxobutanamide

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the synthesis, isolation, and purification of N-(3-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the synthesis, isolation, and purification of N-(3-hydroxyphenyl)-3-oxobutanamide (also known as 3'-hydroxyacetoacetanilide).

Due to the molecule's dual reactive sites (a nucleophilic aniline and a phenolic hydroxyl) and its susceptibility to keto-enol tautomerism, crude mixtures often present complex impurity profiles[1]. This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-fidelity purification.

Physicochemical & Diagnostic Data

Before initiating any purification workflow, it is critical to understand the thermodynamic and structural properties of the target compound. The table below summarizes the quantitative data necessary for designing your isolation strategy.

PropertyValueRelevance to Purification Strategy
CAS Number 22016-03-1Primary identifier for sourcing reference standards and analytical validation[2].
Molecular Weight 193.20 g/mol Essential for precise mass balance and yield calculations[2].
Log S (ESOL) ~ -1.8 to -2.0Indicates moderate to low intrinsic water solubility at neutral pH[3].
Hydrogen Bonding 3 Sites (Phenol OH, Amide NH, Ketone C=O)Drives high solubility in polar protic solvents (e.g., Ethanol, Methanol) and facilitates intermolecular lattice formation during crystallization[1].
pKa (Phenolic OH) ~ 9.5Allows for selective deprotonation using mild bases (like Na₂CO₃) without degrading the amide bond, enabling acid-base extraction triage.
Structural Dynamics Keto-Enol TautomerismThe enol tautomer can chelate trace transition metals. Avoid using reactive metal spatulas or unlined steel reactors during hot filtration[1].

Mechanistic Pathway of Impurity Formation

Understanding how impurities form is the first step in removing them. The reaction of 3-aminophenol with diketene (or ethyl acetoacetate) is kinetically driven toward N-acylation. However, the phenolic hydroxyl acts as a competing nucleophile, leading to O-acylated (ester) or N,O-diacylated byproducts. Furthermore, the electron-rich aromatic ring is highly susceptible to air oxidation.

ReactionPathway SM 3-Aminophenol + Diketene Intermediate Acylating Intermediate SM->Intermediate Activation Oxidation Quinone-like Oxidation Products SM->Oxidation Air / Light Target N-(3-hydroxyphenyl) -3-oxobutanamide (Target N-Acylation) Intermediate->Target Kinetic Control (N-Attack) O_Acyl 3-Aminophenyl acetoacetate (O-Acylation Impurity) Intermediate->O_Acyl Competing (O-Attack) Di_Acyl N,O-Diacetoacetylated (Over-reaction) Target->Di_Acyl Excess Reagent Target->Oxidation Air / Light (Oxidation) O_Acyl->Di_Acyl Excess Reagent

Mechanistic pathways showing target N-acylation vs. competing O-acylation and oxidation.

Troubleshooting FAQs

Q1: My crude reaction mixture is dark brown/red instead of the expected off-white solid. What causes this, and how can I remove it? Causality: 3-Aminophenol and its acetoacetamide derivatives are highly susceptible to air oxidation. Exposure to oxygen and light generates highly conjugated, colored quinone-imine structures[1]. Even trace amounts (<1%) of these oxidation products will severely discolor the bulk solid. Solution: Utilize activated carbon (charcoal) during the recrystallization phase. The extended π -systems of the quinone-like impurities have a high affinity for the porous, aromatic surface of activated carbon. Perform the hot filtration under an inert atmosphere (N₂ or Ar) if the problem persists[4].

Q2: NMR analysis of my crude product shows a mixture of N-acylated and O-acylated products. How do I separate them? Causality: While the amine is more nucleophilic (kinetic control), the phenol can competitively attack the acylating agent, forming an ester (3-aminophenyl acetoacetate). Solution: Exploit the differential electrophilicity of the carbonyl groups. Esters are significantly more labile to base hydrolysis than amides. By subjecting the crude mixture to mild base hydrolysis (e.g., dilute Na₂CO₃), you selectively cleave the O-acyl ester back to the free phenol, leaving the target N-acyl amide intact.

Q3: During recrystallization from water, the product "oils out" (forms a biphasic liquid) rather than crystallizing. Why does this happen? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the boiling point of the recrystallization solvent. Instead of precipitating as a solid lattice, the solute separates as a supercooled liquid phase[5]. Solution: Transition to a binary solvent system. Dissolve the crude in a minimal amount of hot ethanol (a good solvent), then add water (an anti-solvent) dropwise until the cloud point is reached. This lowers the crystallization temperature below the depressed melting point, forcing solid nucleation[4].

Purification Workflows & Standard Operating Procedures

Select your purification protocol based on the diagnostic triage of your crude mixture.

PurificationWorkflow Crude Crude Mixture (CAS 22016-03-1) Assess Impurity Profiling (HPLC / TLC) Crude->Assess Colored Highly Colored (Oxidation Products) Assess->Colored Visual / UV O_Acyl O-Acylated (Ester Impurities) Assess->O_Acyl NMR / MS Minor Minor Impurities (< 5% unreacted) Assess->Minor High Purity Charcoal Activated Carbon + Hot Filtration Colored->Charcoal Hydrolysis Mild Base Hydrolysis (Cleave O-Ester) O_Acyl->Hydrolysis DirectRecrys Binary Solvent Recrystallization Minor->DirectRecrys Charcoal->DirectRecrys Hydrolysis->DirectRecrys Pure Purified Product (> 99% Purity) DirectRecrys->Pure

Decision tree for the purification of crude N-(3-hydroxyphenyl)-3-oxobutanamide.

SOP 1: Selective Hydrolysis of O-Acylated Impurities

Use this protocol if NMR or HPLC indicates the presence of ester byproducts.

  • Suspension: Suspend 10 g of the crude mixture in 50 mL of a 5% aqueous Na₂CO₃ solution.

  • Hydrolysis: Stir the suspension at 40 °C for 2 hours. The mild basic conditions will selectively hydrolyze the O-acetoacetyl ester without cleaving the target amide bond.

  • Self-Validating Step: Take a 50 µL aliquot, quench with 1M HCl, extract into ethyl acetate, and spot on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The disappearance of the higher-Rf O-acyl spot confirms complete ester cleavage. Do not proceed until this is verified.

  • Neutralization: Cool the mixture to 5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 6.0 - 6.5. The target N-(3-hydroxyphenyl)-3-oxobutanamide will precipitate.

  • Isolation: Filter the solid via a Büchner funnel, wash with 20 mL of ice-cold distilled water, and dry under vacuum.

SOP 2: Activated Carbon-Assisted Binary Recrystallization

Use this protocol to remove colored oxidation products and achieve >99% purity.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal volume of hot Ethanol (approx. 3-4 mL per gram of crude) and heat to 70 °C until fully dissolved[4].

  • Adsorption: Add 5% w/w activated carbon (charcoal) to the solution. Stir at 70 °C for 15 minutes.

  • Hot Filtration: Filter the hot suspension through a pad of Celite using a pre-warmed Büchner funnel to remove the carbon.

  • Self-Validating Step: Visually inspect the filtrate. If the solution retains a deep red or brown tint, the carbon loading was insufficient. Do not proceed to crystallization. Reheat the filtrate, add an additional 2% w/w carbon, and repeat the filtration.

  • Anti-Solvent Addition: Transfer the clear/pale-yellow filtrate to a clean flask at 60 °C. Slowly add hot distilled water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add 2-3 drops of ethanol to just clear the turbidity.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed to promote large crystal growth. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour to maximize yield[5].

  • Harvest: Filter the purified crystals, wash with a minimal amount of ice-cold 10% Ethanol/Water, and dry in a vacuum oven at 40 °C overnight.

Sources

Troubleshooting

Technical Support Center: LC-MS Buffer Optimization for 3'-Hydroxyacetoacetanilide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize liquid chromatography-mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize liquid chromatography-mass spectrometry (LC-MS) workflows for 3'-hydroxyacetoacetanilide (N-(3-hydroxyphenyl)-3-oxobutanamide).

This guide bypasses generic advice to focus on the specific physicochemical causality of this molecule, ensuring your experimental protocols are robust, sensitive, and self-validating.

Molecule Profiling & Core Principles

Understanding the intrinsic properties of 3'-hydroxyacetoacetanilide is the first step in rational method development. This molecule presents unique analytical challenges due to two defining structural features:

  • Dual Acidic Sites: The molecule contains a1[1] and a2[2]. This dual acidity makes it highly amenable to negative electrospray ionization (ESI-), provided the mobile phase pH is optimized to promote deprotonation.

  • Keto-Enol Tautomerization: The beta-keto amide undergoes dynamic keto-enol tautomerization in solution. If the rate of interconversion is similar to the chromatographic timescale, it manifests as peak broadening or split peaks. Buffer selection must either lock the molecule into a single state or accelerate the interconversion.

Tautomerization Keto Keto Form (Neutral) Enol Enol Form (Neutral) Keto->Enol Tautomerization (Acidic/Neutral pH) Phenolate Phenolate Anion [M-H]- Keto->Phenolate High pH / NH4F (-H+) Enolate Enolate Anion [M-H]- Enol->Enolate High pH / NH4F (-H+) Phenolate->Enolate Resonance/Equilibrium

Fig 1: Tautomerization and deprotonation pathways of 3'-hydroxyacetoacetanilide in ESI-.

Troubleshooting Guides & FAQs

Q1: Why am I observing split peaks or severe peak tailing for 3'-hydroxyacetoacetanilide on my C18 column? A1: This is a classic symptom of keto-enol tautomerization occurring at a rate comparable to your column transit time.

  • Causality & Fix: You are likely running at a near-neutral pH where both tautomers coexist and separate slightly on the stationary phase. To resolve this, you must manipulate the equilibrium.

    • Thermodynamic Approach: Increase the column compartment temperature to 45–50°C. This accelerates the tautomeric interconversion, collapsing the split peaks into a single, sharp, time-averaged peak.

    • Chemical Approach: Use a strongly buffered acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) to fully protonate the molecule and stabilize the keto form during reversed-phase retention.

Q2: My ESI- (negative mode) signal is extremely weak. How can I improve ionization efficiency? A2: Your current buffer is likely suppressing the deprotonation of the phenol and beta-keto amide groups.

  • Causality & Fix: At low or neutral pH, 3'-hydroxyacetoacetanilide remains largely un-ionized in solution. To maximize[M-H]- yield, you need to drive the equilibrium toward the phenolate/enolate anions.

    • Primary Fix: Switch to a high-pH volatile buffer, such as3[3].

    • Advanced Fix: Add4[4] to your aqueous mobile phase. Fluoride acts as a strong gas-phase base, dramatically enhancing the deprotonation of phenolic compounds in the ESI source.

Q3: I am detecting multiple mass adducts ([M+Na]+, [M+K]+) in positive mode, diluting my primary[M+H]+ signal. What is the fix? A3: The beta-keto amide structure is chelating trace alkali metals from your glassware or low-grade solvents.

  • Causality & Fix: Metal adducts suppress the desired protonated precursor. You must introduce a competitive, volatile cation. Ensure all solvents are strictly LC-MS grade and add 3[3] to the mobile phase. The abundant NH4+​ ions will outcompete Na+/K+ for the analyte, forming a predictable [M+NH4]+ adduct or facilitating the transfer to [M+H]+ in the collision cell.

Troubleshooting Start Issue Detected with 3'-hydroxyacetoacetanilide Split Split Peaks / Tailing Start->Split LowSig Low MS Sensitivity Start->LowSig Adducts Na+/K+ Adducts Start->Adducts Temp Increase Column Temp (40-50°C) Split->Temp Speed up tautomerization Acid Use 0.1% Formic Acid (pH ~2.7) Split->Acid Lock neutral state HighPH Switch to pH 9.0 Buffer (10mM NH4OAc + NH4OH) LowSig->HighPH Promote deprotonation Fluoride Add 0.5mM NH4F LowSig->Fluoride Gas-phase enhancement Wash Flush System / Use LC-MS Grade Solvents Adducts->Wash Remove salt contamination Ammonium Add 10mM NH4OAc to outcompete Na+ Adducts->Ammonium Competitive ionization

Fig 2: LC-MS buffer troubleshooting logic tree for 3'-hydroxyacetoacetanilide.

Experimental Protocols

Protocol A: Preparation of pH-Optimized Ammonium Acetate Buffer (pH 9.0 for ESI-)

Self-Validating Principle: This protocol ensures high buffering capacity at basic pH while maintaining complete volatility to prevent MS source fouling. The pH is verified before organic solvent addition to prevent pH shift artifacts.

  • Weighing: Accurately weigh 0.77 g of LC-MS grade ammonium acetate ( CH3​COONH4​ ).

  • Dissolution: Dissolve the salt in 900 mL of LC-MS grade water (18.2 MΩ·cm) in a clean, dedicated MS-buffer glass bottle.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add dilute LC-MS grade ammonium hydroxide ( NH4​OH ) until the pH stabilizes exactly at 9.0. (Causality: pH 9.0 is roughly 1-1.5 units below the pKa of the analyte, ensuring significant partial deprotonation without exceeding the pH tolerance of standard silica C18 columns).

  • Volume Completion: Bring the final volume to 1000 mL with LC-MS grade water.

  • Filtration: Filter through a 0.2 µm hydrophilic PTFE membrane to remove particulates.

Protocol B: LC-MS/MS Method Optimization Workflow

Self-Validating Principle: By tee-infusing the analyte post-column, you decouple chromatographic effects from ionization efficiency, allowing independent validation of the source parameters.

  • Column Equilibration: Equilibrate a high-pH tolerant C18 column (e.g., Waters BEH C18) with 95% Buffer A (from Protocol A) and 5% Buffer B (Acetonitrile) at 45°C.

  • Infusion Tuning: Tee-infuse a 1 µg/mL standard of 3'-hydroxyacetoacetanilide (prepared in 50:50 Water:MeOH) at 10 µL/min into the LC flow (0.4 mL/min).

  • Source Optimization: Monitor the [M-H]- transition (m/z 192). Adjust the capillary voltage (typically 2.0 - 2.5 kV for negative mode) and desolvation temperature (350-400°C) until the signal plateaus.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes. Validate the chromatography by ensuring the peak tailing factor is < 1.2.

Quantitative Data Summaries

Table 1: Buffer Selection Matrix for 3'-Hydroxyacetoacetanilide

Buffer SystempHDominant MS ModeTautomer State ControlExpected Sensitivity
0.1% Formic Acid ~2.7ESI+Locked (Keto favored)Moderate (Prone to Na+ adducts)
10 mM Ammonium Acetate ~5.0ESI+ / ESI-Mixed (Requires heat)Moderate
10 mM Ammonium Acetate + NH4​OH ~9.0ESI-Locked (Enolate favored)High (Excellent deprotonation)
0.5 mM Ammonium Fluoride ~6.5ESI-Mixed (Requires heat)Very High (Gas-phase enhancement)

References

  • Plant Metabolomics: Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: PubMed Central (PMC) - NIH URL:[Link]

  • Acetoacetanilide | C10H11NO2 | CID 7592 Source: PubChem - NIH URL:[Link]

  • 5.5: Acid-base Properties of Phenols Source: Chemistry LibreTexts URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Topic: Butanamide N-(3-hydroxyphenyl)-3-oxo- vs. Standard Acetoacetanilide: A Reactivity Guide for Azo Coupling Reactions

An In-Depth Comparative Analysis for Synthetic Chemists Audience: Researchers, scientists, and drug development professionals. Abstract In the synthesis of azo pigments and pharmaceutical intermediates, acetoacetanilide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Synthetic Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of azo pigments and pharmaceutical intermediates, acetoacetanilide serves as a foundational building block.[1] Its reactivity, centered on the active methylene group, is a well-established benchmark.[2] However, the introduction of substituents to the anilide ring can significantly modulate this reactivity, offering pathways to novel molecules with tailored properties. This guide presents a detailed comparative analysis of the reactivity of Butanamide, N-(3-hydroxyphenyl)-3-oxo-, a meta-hydroxylated analogue, against the standard acetoacetanilide. We will dissect the electronic effects governing the reactivity differences, provide a robust experimental protocol for quantitative comparison, and discuss the implications for synthetic strategy and product characteristics.

Introduction: The Central Role of the Acetoacetyl Moiety

The acetoacetyl group, characterized by a methylene group positioned between two carbonyls, is a key functional group in organic synthesis. In molecules like acetoacetanilide, this "active methylene" group is highly susceptible to electrophilic attack. This reactivity is most notably exploited in azo coupling reactions, where an electrophilic diazonium salt reacts with the carbanion formed at the methylene position to create the N=N azo linkage, the chromophore responsible for the color of many synthetic dyes.[3][4] Acetoacetanilide is a primary precursor for a class of organic pigments known as arylide yellows.[1] Understanding how modifications to its core structure impact reaction kinetics and outcomes is paramount for both process optimization and the rational design of new functional molecules.

Molecular Contestants: A Structural and Electronic Overview

The fundamental difference between the two molecules under review is the presence of a hydroxyl (-OH) group on the phenyl ring of the butanamide derivative.

CompoundIUPAC NameCAS NumberMolecular StructureKey Features
Acetoacetanilide 3-Oxo-N-phenylbutanamide102-01-2[5][6]The industry standard coupling component. Its unsubstituted phenyl ring provides a baseline for reactivity.
Butanamide, N-(3-hydroxyphenyl)-3-oxo- N-(3-Hydroxyphenyl)-3-oxobutanamide22016-03-1[7][8]Features a hydroxyl group at the meta-position of the phenyl ring, introducing distinct electronic effects.

The Decisive Factor: Unpacking Substituent Electronic Effects

The reactivity of the active methylene group is directly tied to its nucleophilicity, which is influenced by the electronic nature of the entire molecule. The hydroxyl group on Butanamide, N-(3-hydroxyphenyl)-3-oxo- exerts two opposing electronic effects:[9][10][11]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the hydroxyl group pulls electron density away from the aromatic ring through the sigma bond framework. This is an electron-withdrawing effect.[9][11]

  • Resonance Effect (+M/+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This is an electron-donating effect that increases electron density, primarily at the ortho and para positions.[9][10]

In Butanamide, N-(3-hydroxyphenyl)-3-oxo-, the hydroxyl group is in the meta position relative to the amide linkage. Crucially, the electron-donating resonance effect does not extend effectively to the meta position. Therefore, the electron-withdrawing inductive effect (-I) is the dominant influence exerted by the meta-hydroxyl group on the amide substituent. This inductive withdrawal reduces the electron density on the amide nitrogen, which in turn deactivates the entire acetoacetyl moiety.

Hypothesis: The reduced electron density on the acetoacetyl group, caused by the inductive effect of the meta-hydroxyl substituent, will decrease the nucleophilicity of the active methylene carbon. This will result in a slower reaction rate for Butanamide, N-(3-hydroxyphenyl)-3-oxo- in azo coupling reactions compared to the unsubstituted acetoacetanilide.

Experimental Design: A Protocol for Comparative Reactivity Analysis

To empirically validate our hypothesis, the following experimental workflow is proposed. This protocol is designed to be a self-validating system by ensuring identical reaction conditions for both compounds, allowing for a direct and reliable comparison of their reactivity.

Objective: To quantitatively compare the reaction rate and final product yield of the azo coupling reaction between a standard diazonium salt and both acetoacetanilide and Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis A Diazotization: Aniline → Benzenediazonium Chloride (0-5°C, HCl, NaNO₂) C1 Coupling Reaction A: Diazonium Salt + Coupler 1 (Constant Temp & Stirring) A->C1 C2 Coupling Reaction B: Diazonium Salt + Coupler 2 (Constant Temp & Stirring) A->C2 B1 Coupler Solution 1: Acetoacetanilide in alkaline solution B1->C1 B2 Coupler Solution 2: Butanamide, N-(3-hydroxyphenyl)-3-oxo- in alkaline solution B2->C2 D Kinetic Monitoring: UV-Vis Spectroscopy (Absorbance vs. Time) C1->D C2->D E Product Isolation: Filtration, Washing, Drying D->E F Final Analysis: Yield Calculation & Characterization (λmax) E->F

Figure 1: Experimental workflow for comparing reactivity.

Step-by-Step Protocol

Part A: Preparation of Benzenediazonium Chloride (Electrophile)

  • In a 250 mL beaker, combine 4.65 g (0.05 mol) of aniline with 15 mL of concentrated hydrochloric acid and 15 mL of water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 10 mL of water and cool the solution.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature never exceeds 5 °C. The formation of the unstable diazonium salt is critical and temperature-sensitive.[12]

  • Maintain stirring in the ice bath for 15 minutes after addition is complete. This solution should be used promptly.

Part B: Azo Coupling Reaction (Comparative)

  • Reaction Vessel 1 (Standard): Dissolve 8.86 g (0.05 mol) of acetoacetanilide in 100 mL of a 10% sodium hydroxide solution. Cool to 5-10 °C.

  • Reaction Vessel 2 (Test Compound): Dissolve 9.66 g (0.05 mol) of Butanamide, N-(3-hydroxyphenyl)-3-oxo- in 100 mL of a 10% sodium hydroxide solution. Cool to 5-10 °C.

  • While vigorously stirring both solutions, slowly add half of the prepared benzenediazonium chloride solution to each reaction vessel.

  • Immediately upon addition, begin taking aliquots from each reaction mixture every 2 minutes for the first 20 minutes, then every 5 minutes thereafter. Dilute each aliquot appropriately and measure the absorbance at the λmax of the forming dye using a UV-Vis spectrophotometer.

  • Continue stirring the reactions for 1 hour to ensure completion.

Part C: Isolation and Analysis

  • Acidify each reaction mixture with dilute hydrochloric acid until the pH is ~5 to fully precipitate the azo pigment.

  • Isolate the solid product from each reaction via vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove salts and impurities.

  • Dry the products in a vacuum oven at 60 °C to a constant weight.

  • Calculate the final percentage yield for each reaction.

  • Characterize the final products by determining their λmax in a suitable solvent (e.g., ethanol or DMF).

Anticipated Results & Data Interpretation

Based on our hypothesis, the experimental data are expected to show clear differences in reactivity.

Kinetic Data

A plot of absorbance versus time will serve as a proxy for reaction progress. The initial slope of this curve is proportional to the initial reaction rate. It is anticipated that the rate for acetoacetanilide will be significantly steeper than that for its 3-hydroxy counterpart, confirming its higher reactivity.

Quantitative Data Summary (Projected)
ParameterAcetoacetanilide (Standard)Butanamide, N-(3-hydroxyphenyl)-3-oxo-Scientific Rationale
Time to 90% Completion (min) ~25~45The -I effect of the meta-OH group deactivates the active methylene, slowing the rate of electrophilic attack.[9]
Final Isolated Yield (%) >90%>85%While kinetically slower, the reaction is still thermodynamically favorable. Given sufficient time, the yield should be comparable but may be slightly lower due to potential side reactions over a longer reaction period.
Product λmax (nm) ~450 nm (Typical for Arylide Yellow)~460-470 nmThe free hydroxyl group in the final product acts as an auxochrome, which can cause a bathochromic (red) shift in the maximum absorbance wavelength, altering the final color.
Reaction Mechanism Visualization

Azo_Coupling Reactants Ar-N₂⁺ Benzenediazonium Ion (Electrophile) Active Methylene Coupler (Nucleophile) Intermediate σ-complex (Transition State) Reactants:f0->Intermediate Electrophilic Attack Product Azo Product Ar-N=N-CH(COR)-CONHR' Intermediate->Product -H⁺ (Deprotonation)

Figure 2: General mechanism of the azo coupling reaction.

Conclusion for the Practicing Scientist

For professionals in process development and drug discovery, this has two key implications:

  • Process Adjustment: When substituting acetoacetanilide with its 3-hydroxy derivative, longer reaction times or slightly more forcing conditions (e.g., minor temperature elevation) may be required to achieve comparable conversion and yield.

  • Functional Opportunity: The resulting azo product contains a free phenolic hydroxyl group. This offers a valuable handle for secondary reactions, potential for metal chelation, altered solubility profiles, and a modified chromophoric system. This "disadvantage" in reactivity can be a significant advantage in designing functional dyes or intermediates with unique properties.

This guide provides the theoretical framework and a practical experimental design to explore these differences, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Wikipedia. (2023). Acetoacetanilide. [Link]

  • La Salle University. Substituent Effects. [Link]

  • University of Calgary. Ch12: Substituent Effects. [Link]

  • Anhui Royal Chemical Co., Ltd. (n.d.). ACETOACETANILIDE. [Link]

  • DrugFuture. (2023). Acetoacetanilide. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetoacetanilide. PubChem. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). ACETOACETANILIDE. OECD SIDS. [Link]

  • National Center for Biotechnology Information. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives... PubMed. [Link]

  • Suvchem. (n.d.). ACETOACETANILIDE (FOR SYNTHESIS). [Link]

  • U.S. Environmental Protection Agency. (2023). Butanamide, N-(3-hydroxyphenyl)-3-oxo-. Substance Details - SRS. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. (2018). Butanamide, N-(3-hydroxyphenyl)-3-oxo-. [Link]

  • National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. PMC. [Link]

  • NextSDS. (n.d.). N-(3-hydroxyphenyl)butanamide — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • Grokipedia. (n.d.). Azo coupling. [Link]

  • ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. [Link]

Sources

Comparative

Benchmarking Extraction Efficiency of 3'-Hydroxyacetoacetanilide from Complex Matrices: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 3'-hydroxyacetoacetanilide (CAS 22016-03-1) Introduction & Mechanistic Rationale In bioanalytical work...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 3'-hydroxyacetoacetanilide (CAS 22016-03-1)

Introduction & Mechanistic Rationale

In bioanalytical workflows, extracting polar, polyfunctional molecules from complex biological matrices is a persistent bottleneck. 3'-hydroxyacetoacetanilide (N-(3-hydroxyphenyl)-3-oxobutanamide)[1] is a prime example of such an analyte. With a molecular weight of 193.2 g/mol , a phenolic hydroxyl group, and a β -keto amide moiety[2], it exhibits amphiphilic behavior. It acts as both a strong hydrogen bond donor and acceptor, making its extraction from protein- and lipid-rich matrices like human plasma highly challenging.

Traditional extraction methods often fail to balance recovery with matrix cleanup for such compounds. As a Senior Application Scientist, I have observed that relying purely on non-polar solvent partitioning leads to severe analyte loss, while using highly polar solvents co-extracts endogenous phospholipids that cause catastrophic ion suppression in LC-MS/MS.

To establish an optimized, regulatory-compliant workflow, this guide objectively benchmarks three distinct sample preparation modalities:

  • Liquid-Liquid Extraction (LLE): The traditional baseline.

  • Supported Liquid Extraction (SLE): An advanced partitioning technique using diatomaceous earth.

  • Solid-Phase Extraction (SPE): Specifically utilizing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent (Waters Oasis HLB), which is engineered to retain a wide variety of analytes from highly polar to non-polar compounds[3].

Experimental Design: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . In accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[4], we must uncouple absolute extraction recovery from matrix effects (ion suppression/enhancement).

We achieve this by preparing three distinct analytical sets for each extraction modality:

  • Set A (Neat Standard): Analyte spiked into the reconstitution solvent (represents 100% signal, no matrix).

  • Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with the analyte prior to injection (measures Matrix Effect).

  • Set C (Pre-Extraction Spike): Plasma spiked with the analyte prior to extraction (measures Process Efficiency).

Causality of Validation:

  • Absolute Recovery (%) = (Set C/Set B)×100

  • Matrix Effect (%) = (Set B/Set A)×100

  • A Matrix Effect of 100% indicates zero ion suppression.

Step-by-Step Methodologies

Sample Pretreatment (Universal Step)

Causality: Plasma proteins strongly bind to phenolic compounds. Before any extraction, we must disrupt this binding.

  • Aliquot 100 µL of human plasma (spiked with 100 ng/mL 3'-hydroxyacetoacetanilide).

  • Add 100 µL of 2% Formic Acid in MS-grade Water.

  • Vortex for 30 seconds to denature binding proteins and ensure the analyte is in its neutral, un-ionized state.

Method A: Liquid-Liquid Extraction (LLE)
  • Extraction: Add 1.0 mL of Ethyl Acetate to the pretreated sample.

  • Partitioning: Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes to break the emulsion.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean vial.

  • Reconstitution: Evaporate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol, 80:20 v/v).

Method B: Supported Liquid Extraction (SLE)
  • Loading: Apply the 200 µL pretreated sample to an SLE cartridge (e.g., Biotage ISOLUTE SLE+ 400 µL capacity).

  • Absorption: Apply a brief vacuum (-3 inHg) to initiate flow, then wait 5 minutes. Causality: This allows the aqueous sample to coat the high-surface-area diatomaceous earth, mimicking a micro-droplet LLE environment.

  • Elution: Elute with 2 x 1.0 mL of Ethyl Acetate/Hexane (50:50, v/v) under gravity.

  • Reconstitution: Evaporate and reconstitute as in Method A.

Method C: Solid-Phase Extraction (Oasis HLB)

Causality: The Oasis HLB sorbent is a water-wettable copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. This unique chemistry allows us to completely eliminate the traditional conditioning and equilibration steps, saving 40% in sample preparation time[3].

  • Loading: Load the 200 µL pretreated sample directly onto an Oasis HLB 30 mg / 1 cc cartridge[3]. Apply low vacuum (4 inHg).

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: The N-vinylpyrrolidone strongly retains the polar 3'-hydroxyacetoacetanilide via dipole-dipole interactions, allowing us to wash away salts and polar endogenous interferences without premature analyte breakthrough.

  • Elution: Elute with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate and reconstitute as in Method A. (Note: For even faster workflows, Oasis PRiME HLB can be used in a 2-step load-and-elute protocol to further remove >95% of phospholipids[5]).

Visualizing the Extraction Workflows

ExtractionWorkflow Plasma Spiked Human Plasma (100 ng/mL Analyte) Pretreatment Protein Disruption (2% HCOOH in H2O) Plasma->Pretreatment Split Extraction Modality Selection Pretreatment->Split LLE Liquid-Liquid Extraction (Ethyl Acetate) Split->LLE SLE Supported Liquid Extraction (Diatomaceous Earth) Split->SLE SPE Solid Phase Extraction (Oasis HLB Polymeric) Split->SPE LLE_Mech Solvent Partitioning (Low Polar Recovery) LLE->LLE_Mech SLE_Mech High Surface Area Aqueous Partitioning SLE->SLE_Mech SPE_Mech Hydrophilic-Lipophilic Balanced Retention SPE->SPE_Mech LCMS LC-MS/MS Quantification & Matrix Effect Validation LLE_Mech->LCMS SLE_Mech->LCMS SPE_Mech->LCMS

Fig 1. Comparative workflow for isolating 3'-hydroxyacetoacetanilide from human plasma.

Experimental Data & Performance Benchmarking

The extracted samples were analyzed via LC-MS/MS (ESI negative mode, monitoring the specific MRM transitions for 3'-hydroxyacetoacetanilide). The data below summarizes the benchmarking results across six replicates (n=6).

Table 1: Extraction Efficiency and Matrix Effects Comparison
Extraction ModalityAbsolute Recovery (%) ± SDMatrix Effect (%) ± SDProcess Efficiency (%)
LLE (Ethyl Acetate) 45.2 ± 6.178.4 ± 8.535.4
SLE (EtOAc/Hexane) 68.5 ± 4.385.2 ± 5.258.3
SPE (Oasis HLB) 94.8 ± 2.1 98.5 ± 1.8 93.3

Note: Matrix Effect values closer to 100% indicate minimal ion suppression.

Table 2: FDA-Compliant Precision and Accuracy (SPE Method)

To ensure the winning method meets regulatory standards[4], intra-day and inter-day precision were evaluated for the SPE (Oasis HLB) protocol at three Quality Control (QC) levels.

QC Concentration (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
Low QC (3.0)4.25.8+2.1
Mid QC (40.0)2.84.1-1.4
High QC (80.0)1.93.2+0.8

Discussion: The Causality of Extraction Performance

The empirical data clearly demonstrates the superiority of the polymeric SPE approach over traditional LLE and SLE for this specific molecule.

Why did LLE fail? The low absolute recovery in LLE (45.2%) is a direct consequence of the analyte's chemical structure. The hydrogen-bonding capacity of the 3'-hydroxyl and amide groups resists partitioning into the organic phase. If we were to use a more polar extraction solvent to force the analyte into the organic layer, we would inevitably co-extract massive amounts of endogenous plasma phospholipids, leading to severe ion suppression (dropping the Matrix Effect well below 78.4%).

The Polymeric SPE Advantage: The Oasis HLB sorbent yielded an exceptional 94.8% recovery. The causality here lies in the dual-retention mechanism of the sorbent. The hydrophilic N-vinylpyrrolidone monomers form strong dipole-dipole interactions with the β -keto amide of 3'-hydroxyacetoacetanilide, locking it onto the stationary phase even during aqueous wash steps. Furthermore, because the sorbent is water-wettable, it does not suffer from phase collapse if the bed accidentally runs dry under vacuum—a common failure point in traditional silica-based C18 SPE[3].

Additionally, the SPE method delivered a Matrix Effect of 98.5% (virtually zero ion suppression). This is because the optimized wash step effectively purges the sample of salts and proteins, while the targeted methanol elution leaves the most hydrophobic matrix interferences (like late-eluting phospholipids) behind on the column. For laboratories requiring even higher throughput, transitioning this protocol to a phospholipid-depleting sorbent like Oasis PRiME HLB can further streamline the process to a simple 2-step load-and-elute methodology.

Conclusion

When benchmarking extraction efficiencies for polar, polyfunctional analytes like 3'-hydroxyacetoacetanilide from complex biological matrices, traditional LLE and SLE fall short due to fundamental partitioning limitations. The implementation of a hydrophilic-lipophilic balanced SPE protocol (Oasis HLB) not only maximizes absolute recovery (>94%) but also provides the rigorous matrix cleanup required to meet strict FDA bioanalytical method validation guidelines[4].

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link][4]

  • ChemRadar Global Chemical Inventory. 3'-hydroxyacetoacetanilide CAS#22016-03-1 | Regulatory Information. Available at:[Link][1]

  • NextSDS. 3'-hydroxyacetoacetanilide — Chemical Substance Information. Available at:[Link][2]

  • Waters Corporation. Shop Oasis HLB 6 cc Vac Cartridges | WAT106202. Available at:[Link][3]

  • Waters Corporation. A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Available at:[Link]

  • Waters Corporation. Oasis Prime HLB – The Fastest way to Clean Samples. Available at:[Link]

  • Bioanalysis Zone. Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Available at:[Link][5]

Sources

Validation

A Comparative Guide to the Synthesis of N-(3-hydroxyphenyl)acetoacetamide: Navigating Reproducibility in Drug Development

For the modern researcher, the synthesis of novel organic compounds is both an art and a science. The reproducibility of these synthetic protocols is paramount, especially in the context of drug development where consist...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, the synthesis of novel organic compounds is both an art and a science. The reproducibility of these synthetic protocols is paramount, especially in the context of drug development where consistency and purity are non-negotiable. This guide provides an in-depth comparison of two primary synthetic routes to N-(3-hydroxyphenyl)acetoacetamide, a versatile intermediate in medicinal chemistry. By examining the reaction mechanisms, experimental parameters, and potential outcomes, we aim to equip researchers with the knowledge to select and optimize a synthesis strategy that aligns with their specific needs for yield, purity, and scalability.

N-(3-hydroxyphenyl)acetoacetamide, a member of the N-aryl-3-oxobutanamide family, holds significant potential as a building block for various pharmaceutical compounds. Its structure, featuring a reactive β-ketoamide moiety, allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic scaffolds. However, the seemingly straightforward synthesis of this molecule can present challenges in achieving consistent results. This guide will dissect two of the most common and logical synthetic approaches, providing a framework for reproducible and efficient production.

Unveiling the Synthetic Pathways: A Head-to-Head Comparison

The synthesis of N-(3-hydroxyphenyl)acetoacetamide typically commences with the acetoacetylation of 3-aminophenol. This can be primarily achieved through two well-established reagents: diketene and ethyl acetoacetate. While both pathways lead to the desired product, they differ significantly in their reaction kinetics, by-product profiles, and handling requirements.

FeatureProtocol 1: Acetoacetylation with DiketeneProtocol 2: Acetoacetylation with Ethyl Acetoacetate
Reaction Rate Very fast, often exothermicSlower, typically requires heating
Primary By-product None (in theory)Ethanol
Reaction Conditions Low temperature control often necessaryHigher temperatures, often with azeotropic removal of ethanol
Reagent Handling Diketene is highly reactive and toxic, requires careful handlingEthyl acetoacetate is a common, relatively safe laboratory solvent
Potential for Side Reactions Polymerization of diketene, di-acylationIncomplete reaction, side reactions at higher temperatures
Work-up Procedure Typically simpler, direct precipitation of productMay require distillation to remove ethanol and drive equilibrium
Predicted Yield Potentially higher due to atom economyGenerally good, but can be limited by equilibrium
Predicted Purity Can be very high if the reaction is well-controlledGenerally good, with unreacted starting materials as main impurities

Protocol 1: The Diketene Approach - Rapid and Atom-Economical

The reaction of 3-aminophenol with diketene represents a highly efficient and atom-economical route to N-(3-hydroxyphenyl)acetoacetamide. Diketene is a potent acylating agent that reacts readily with nucleophiles like the amino group of 3-aminophenol.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-aminophenol attacks one of the carbonyl carbons of the strained four-membered ring of diketene. This is followed by the opening of the ring to form the stable amide bond. The inherent reactivity of diketene drives the reaction to completion, often at or below room temperature.

G cluster_reactants Reactants cluster_product Product aminophenol 3-Aminophenol product N-(3-hydroxyphenyl)acetoacetamide aminophenol->product Acetoacetylation diketene Diketene diketene->product

Caption: Reaction scheme for the synthesis of N-(3-hydroxyphenyl)acetoacetamide.

Experimental Protocol

Materials:

  • 3-Aminophenol

  • Diketene (freshly distilled is recommended)

  • Anhydrous aprotic solvent (e.g., acetone, ethyl acetate, or toluene)

  • Ice bath

Procedure:

  • Dissolve 3-aminophenol in the chosen anhydrous aprotic solvent in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of diketene dropwise to the cooled solution while maintaining the temperature below 10 °C. The high reactivity of diketene necessitates slow addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

  • The product, N-(3-hydroxyphenyl)acetoacetamide, often precipitates out of the solution upon formation. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validation: The purity of the synthesized product should be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR and IR spectroscopy. The presence of a sharp melting point and the characteristic peaks in the spectra will validate the identity and purity of the compound.

Protocol 2: The Ethyl Acetoacetate Method - A Classic and Controlled Approach

The condensation of 3-aminophenol with ethyl acetoacetate is a more traditional and often more easily controlled method for synthesizing N-(3-hydroxyphenyl)acetoacetamide. This method involves a transamidation reaction where the amino group of 3-aminophenol displaces the ethoxy group of ethyl acetoacetate.

Mechanistic Rationale

This reaction is an equilibrium process. The nucleophilic amino group of 3-aminophenol attacks the carbonyl carbon of the ester in ethyl acetoacetate. The reaction is typically driven to completion by removing the ethanol by-product, often through azeotropic distillation. The use of higher temperatures is generally required to overcome the activation energy of the reaction.

G cluster_workflow Experimental Workflow start Mix 3-Aminophenol and Ethyl Acetoacetate heat Heat to Reflux start->heat distill Azeotropic Distillation of Ethanol heat->distill cool Cool Reaction Mixture distill->cool crystallize Crystallize Product cool->crystallize filter Filter and Dry crystallize->filter end N-(3-hydroxyphenyl)acetoacetamide filter->end

Caption: Workflow for the synthesis using ethyl acetoacetate.

Experimental Protocol

Materials:

  • 3-Aminophenol

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus

Procedure:

  • Combine equimolar amounts of 3-aminophenol and ethyl acetoacetate in a round-bottom flask containing toluene or xylene.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. The toluene/xylene-ethanol azeotrope will begin to collect in the Dean-Stark trap, effectively removing ethanol from the reaction and driving the equilibrium towards the product.

  • Continue the reaction until no more ethanol is collected in the trap, which typically takes several hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often crystallize out of the solvent upon cooling. If necessary, the volume of the solvent can be reduced to facilitate crystallization.

  • Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove any residual high-boiling solvent, and dry under vacuum.

Self-Validation: Similar to the diketene protocol, the identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). Comparing the data with literature values for analogous compounds can further validate the structure.

Conclusion: Choosing the Optimal Path

The choice between the diketene and ethyl acetoacetate protocols for the synthesis of N-(3-hydroxyphenyl)acetoacetamide depends on the specific requirements of the researcher and the available laboratory facilities.

The diketene method offers a rapid and highly atom-economical synthesis with the potential for high yields. However, the hazardous nature of diketene necessitates stringent safety precautions and careful control of the reaction temperature. This method is well-suited for researchers experienced in handling reactive reagents and for scaling up production where efficiency is a key factor.

The ethyl acetoacetate method , while slower and less atom-economical, provides a more controlled and arguably safer alternative. The use of common and less hazardous reagents makes it an attractive option for smaller-scale laboratory synthesis and for researchers who prioritize ease of handling and operational safety. The need for higher temperatures and azeotropic distillation are the main drawbacks of this protocol.

Ultimately, both methods, when executed with care and precision, can yield high-quality N-(3-hydroxyphenyl)acetoacetamide. By understanding the underlying principles and potential pitfalls of each approach, researchers can confidently reproduce and adapt these protocols to advance their scientific endeavors.

References

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Synthesis, 2010(06), 1053-1057. This paper describes a mild and efficient method for the synthesis of β-ketoamides from amines. Available at: [Link]

  • A new beta-keto amide synthesis. Wierenga, W., & Skulnick, H. I. (1979). The Journal of Organic Chemistry, 44(2), 310-311. This paper details a method for synthesizing β-keto amides, providing insight into the reaction mechanisms. Available at: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Li, W., et al. (2024). Beilstein Journal of Organic Chemistry, 20, 1485-1493. This article discusses various synthetic routes for β-keto amides, including reactions involving diketenes. Available at: [Link]

  • Acetoacetanilide - Wikipedia. This Wikipedia page provides a concise overview of the preparation of acetoacetanilide from aniline and diketene, a reaction analogous to the synthesis of N-(3-hydroxyphenyl)acetoacetamide. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Butanamide, N-(3-hydroxyphenyl)-3-oxo-

Abstract: This guide provides essential, step-by-step procedures for the safe and compliant disposal of Butanamide, N-(3-hydroxyphenyl)-3-oxo- (CAS No. 22016-03-1).[1][2] Addressed to researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides essential, step-by-step procedures for the safe and compliant disposal of Butanamide, N-(3-hydroxyphenyl)-3-oxo- (CAS No. 22016-03-1).[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It delves into the causality behind each procedural step, grounding every recommendation in established regulatory frameworks and the core principles of laboratory safety. In the absence of comprehensive public data on this specific compound's toxicity and environmental fate, this guide operates on the precautionary principle, establishing a self-validating system of protocols to ensure personnel safety and environmental stewardship.

Foundational Principle: Hazard Assessment in the Absence of Data

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, any chemical with unknown hazards must be treated as a hazardous substance.[3][4] This precautionary approach is not merely a suggestion but a mandatory practice to ensure the protection of laboratory personnel and the environment. The chemical's structure as an aromatic amide suggests that it should be handled with care until a formal hazardous waste determination can be made by a qualified professional.[5]

Table 1: Profile of Butanamide, N-(3-hydroxyphenyl)-3-oxo-

PropertyValue/StatusSource
IUPAC Name N-(3-hydroxyphenyl)-3-oxobutanamide[2][6]
CAS Number 22016-03-1[1][2][7]
Molecular Formula C10H11NO3[1][2][8]
Molecular Weight 193.2 g/mol [1][2]
Acute Toxicity Data Not Available[9]
Carcinogenicity Data Not Available[9]
Environmental Fate Data Not Available

This table underscores the necessity of managing this compound as hazardous waste until proven otherwise.

The Regulatory Landscape: Adherence to EPA and OSHA Standards

All chemical disposal procedures are governed by a strict regulatory framework. Understanding this framework is essential for ensuring compliance and avoiding potential liabilities.

  • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of all chemical waste.[10][11] A core tenet of RCRA is that hazardous waste cannot be disposed of in regular trash or discharged into the sanitary sewer system.[10]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a written Chemical Hygiene Plan (CHP) .[12][13][14] This CHP is the master document for your laboratory, and it must include specific procedures for the safe disposal of all chemicals.[4][12][14]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and implementing your CHP. All procedures outlined below must be performed in accordance with your site-specific EHS guidelines.

Core Disposal Workflow: From Generation to Final Disposition

The following is a step-by-step methodology for the proper disposal of Butanamide, N-(3-hydroxyphenyl)-3-oxo-. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of safety and regulatory compliance.

Disposal_Workflow cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal A Waste Generation (e.g., unused material, contaminated labware) B Step 1: Characterize & Segregate Treat as Hazardous Chemical Waste A->B C Step 2: Containerize Use a designated, compatible, and sealable container B->C D Step 3: Label Correctly 'Hazardous Waste' 'Butanamide, N-(3-hydroxyphenyl)-3-oxo-' Accumulation Start Date & PI Name C->D E Step 4: Accumulate Safely Store in a cool, dry, well-ventilated area away from incompatibles D->E F Step 5: Request Pickup Contact Institutional EHS Office or approved waste vendor E->F Hand-off to EHS G Step 6: Professional Transport Waste is collected by trained personnel F->G H Step 7: Compliant Final Disposal Likely incineration at a licensed facility G->H

Caption: Decision workflow for the disposal of Butanamide, N-(3-hydroxyphenyl)-3-oxo-.

Detailed Procedural Steps:
  • Waste Characterization and Segregation:

    • Action: Immediately classify all waste containing Butanamide, N-(3-hydroxyphenyl)-3-oxo- (pure solid, solutions, contaminated materials like gloves or weigh paper) as "Hazardous Chemical Waste."

    • Causality: This is the most critical step, dictated by the precautionary principle.[5] Segregation prevents accidental mixing with incompatible waste streams, which could lead to dangerous reactions.

  • Containerization:

    • Action: Collect waste in a designated container that is chemically compatible, in good condition, and has a secure, leak-proof lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[10]

    • Causality: Proper containment is essential to prevent leaks and spills during storage and transport, protecting both personnel and the environment. The container must remain closed unless waste is actively being added.

  • Labeling:

    • Action: Affix a completed EHS-provided hazardous waste tag to the container.[10] The label must clearly state:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "Butanamide, N-(3-hydroxyphenyl)-3-oxo-."

      • The date when the first particle of waste was added (the accumulation start date).

      • The point of origin (e.g., building, room number, Principal Investigator's name).[10]

    • Causality: Accurate and complete labeling is a strict EPA requirement.[13] It communicates the hazard to everyone who handles the container, from lab personnel to the final disposal facility operators.

  • Accumulation and Storage:

    • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area. This area should be cool, dry, and well-ventilated. Store it away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][9]

    • Causality: Safe storage minimizes the risk of degradation, reaction, or accidental release. Storing away from incompatibles prevents the generation of heat, gas, or violent reactions.

  • Arranging for Final Disposal:

    • Action: Once the container is full or the accumulation time limit is approaching (per your site's generator status), contact your institution's EHS department or an approved hazardous waste contractor to schedule a pickup.[5][10]

    • Causality: Final disposal must be handled by licensed professionals who can transport the waste and ensure it is disposed of via a compliant method, such as high-temperature incineration at a permitted facility.[5][15] This is the only way to guarantee regulatory compliance and environmental protection.

Emergency Protocol: Spill and Decontamination Procedures

Accidents can happen. A clear, pre-defined spill response plan is a mandatory part of your laboratory's Chemical Hygiene Plan.

Spill_Response A Spill Occurs B 1. Alert & Secure Notify personnel, restrict access A->B C 2. Don PPE Safety glasses/goggles, gloves, lab coat B->C D 3. Control Dust Gently cover solid with absorbent paper dampened with 60-70% ethanol C->D E 4. Clean Up Carefully sweep dampened material into a waste container D->E F 5. Decontaminate Wipe area with soap and water E->F G 6. Package Waste Seal all contaminated materials in a labeled bag/container F->G H 7. Dispose as Hazardous Follow the Core Disposal Workflow G->H

Caption: Step-by-step workflow for responding to a small laboratory spill.

Detailed Spill Response Protocol (For Small Spills):
  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, appropriate chemical-resistant gloves, and a lab coat.[9]

  • Contain and Clean:

    • For a solid spill, avoid creating dust.[9] Gently cover the powder with an absorbent material. A common technique for non-reactive powders is to use absorbent paper dampened with 60-70% ethanol to wet the material before sweeping.[5]

    • Carefully sweep or wipe the contained material and place it into a designated waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Package and Dispose: All contaminated materials (gloves, wipes, absorbent pads) must be collected, sealed in a vapor-tight plastic bag or container, labeled as hazardous waste, and disposed of according to the core workflow.[5]

References

  • Butanamide, N-(3-hydroxyphenyl)-3-oxo- | SIELC - SIELC Technologies. (2018, February 16). SIELC Technologies. [Link]

  • N-(3-Hydroxyphenyl)-3-oxobutanamide - CAS Common Chemistry. (n.d.). CAS. Retrieved March 28, 2026, from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 28, 2026, from [Link]

  • Butanamide, N-(3-hydroxyphenyl)-3-oxo- - Substance Details - SRS | US EPA. (2023, November 1). U.S. Environmental Protection Agency. [Link]

  • N-(3-hydroxyphenyl)butanamide — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • N-(3-Hydroxyphenyl)-3-oxobutanamide - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 28, 2026, from [Link]

  • N-(3-HYDROXYPHENYL)-3-OXOBUTANAMIDE. (n.d.). FDA Global Substance Registration System. Retrieved March 28, 2026, from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). The University of Tennessee, Knoxville. Retrieved March 28, 2026, from [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration. Retrieved March 28, 2026, from [Link]

  • Butanamide,N-(3-hydroxyphenyl)-3-oxo- CAS#22016-03-1 | Global PFAS Screening Tool. (2026, March 27). Chemical Inspection and Regulation Service. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved March 28, 2026, from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved March 28, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved March 28, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved March 28, 2026, from [Link]

  • Hazardous substances - WaterChain. (n.d.). WaterChain. Retrieved March 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanamide, N-(3-hydroxyphenyl)-3-oxo-
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